Methyl 5-chloro-2-methoxynicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGQMIBDLPEOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534571 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-51-3 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 5-chloro-2-methoxynicotinate, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores its known and potential biological significance.
Core Physicochemical Properties
This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 82060-51-3 | [2] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 261 °C at 760 mmHg | Not explicitly cited |
| Melting Point | Data not available | |
| Purity | ≥98% (Commercially available) | [1] |
Spectroscopic Data
While specific spectral data is often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecule's structure. Researchers acquiring this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm identity and purity.
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.[3][4] This acid-catalyzed reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.[5][6]
Experimental Protocol: Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
5-chloro-2-methoxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.[7][8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[7] Maintain the reflux for a period sufficient to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess methanol under reduced pressure.
-
Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[8]
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.[8]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, the structural motifs present in the molecule, namely the chloro and methoxy substituted pyridine ring, are found in a variety of biologically active compounds.[9][10][11][12]
Derivatives of methoxypyridine have been investigated for a range of pharmacological activities, including as modulators of gamma-secretase. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules for biological screening. Further research, including in silico predictions and in vitro screening, is warranted to elucidate its potential therapeutic applications.[13][14]
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for further chemical exploration. While direct biological data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising anticonvulsant and/or analgesic compounds among 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone coupled to aminoalkanol moieties-Design, synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis | ToxStrategies [toxstrategies.com]
physical and chemical properties of Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis.
Core Physical and Chemical Properties
This compound is a solid at room temperature.[1] While specific quantitative data on its melting point and solubility are not widely available in published literature, its structural features suggest it is likely soluble in a range of common organic solvents.[2]
Key Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| CAS Number | 82060-51-3 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 261 °C at 760 mmHg | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis
A general representation of a potential synthesis workflow is provided below.
Caption: Generalized synthesis workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the functional groups present in its structure: the pyridine ring, the chloro substituent, the methoxy group, and the methyl ester. The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and carboxyl groups can influence the position and rate of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution reactions, providing a route to further functionalization of the molecule.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. While derivatives of nicotinic acid are known to have diverse biological roles, the specific effects of the 5-chloro and 2-methoxy substitutions on this particular molecule have not been extensively characterized in published research. Further investigation is required to elucidate any potential pharmacological or biological functions.
Spectral Data
Conclusion
This compound is a chemical compound with established basic physical and chemical properties. While a synthetic route has been referenced, detailed experimental protocols and comprehensive data on its biological activity and spectral characteristics are not widely available. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully characterize this molecule and explore its potential applications.
References
A Technical Guide to the Molecular Characteristics of Methyl 5-chloro-2-methoxynicotinate
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular properties of chemical compounds is fundamental. This document provides a detailed overview of the molecular structure and weight of Methyl 5-chloro-2-methoxynicotinate, a compound of interest in various chemical and pharmaceutical research fields.
Quantitative Molecular Data
The essential quantitative data for this compound is summarized in the table below, offering a clear and concise reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [2] |
| Alternate Molecular Weight | 201.6070 g/mol | [1] |
| CAS Number | 82060-51-3 | [2] |
| InChI | 1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | [1] |
Synonyms
The compound is also known by several synonyms, including:
-
methyl 5-chloro-2-methoxypyridine-3-carboxylate[1]
-
5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[1]
-
Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[1]
-
5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[1]
-
3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[1]
Molecular Structure Visualization
To facilitate a deeper understanding of its chemical architecture, the molecular structure of this compound is depicted in the following diagram. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.
Caption: Molecular structure of this compound.
References
Synthesis of Methyl 5-chloro-2-methoxynicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for Methyl 5-chloro-2-methoxynicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway to aid in understanding and replication.
Introduction
This compound, with the CAS number 82060-51-3, is a substituted pyridine derivative. Its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a common and efficient two-step synthesis route commencing from 2-Methoxynicotinic acid.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step reaction sequence:
-
Chlorination: The selective chlorination of 2-Methoxynicotinic acid at the 5-position of the pyridine ring to yield 5-chloro-2-methoxynicotinic acid.
-
Esterification: The subsequent Fischer esterification of 5-chloro-2-methoxynicotinic acid with methanol to produce the final product, this compound.
This synthetic approach is advantageous due to the availability of the starting material and the generally high yields achieved in each step.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-methoxynicotinic acid
This procedure details the chlorination of 2-Methoxynicotinic acid using an aqueous solution of sodium hypochlorite.[1]
Materials:
-
2-Methoxynicotinic acid
-
Aqueous sodium hypochlorite solution (e.g., commercial bleach)
-
Hydrochloric acid (1N)
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
To a well-stirred aqueous solution of sodium hypochlorite, add 2-Methoxynicotinic acid in a single portion at ambient temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, acidify the mixture with 1N hydrochloric acid. This will cause the product to precipitate.
-
Extract the precipitated product with chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.
Step 2: Synthesis of this compound
This procedure describes the Fischer esterification of 5-chloro-2-methoxynicotinic acid.[1]
Materials:
-
5-chloro-2-methoxynicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours).[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |
| 2-Methoxynicotinic acid | C₇H₇NO₃ | 153.14 | Solid | >98 |
| 5-chloro-2-methoxynicotinic acid | C₇H₆ClNO₃ | 187.58 | Solid | >98 |
| This compound | C₈H₈ClNO₃ | 201.61 | Solid | >98[1] |
Table 2: Reaction Data
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| 1. Chlorination | 2-Methoxynicotinic acid | 5-chloro-2-methoxynicotinic acid | NaOCl (aq) | 75[1] |
| 2. Esterification | 5-chloro-2-methoxynicotinic acid | This compound | Methanol, Conc. H₂SO₄ | Not specified |
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis process.
References
An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-2-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on commercially viable and laboratory-scale methodologies. Detailed experimental protocols, comparative data on reaction yields and conditions, and visual representations of the synthetic pathways are presented to aid researchers in the efficient production of this versatile building block.
Introduction
This compound, a substituted pyridine derivative, serves as a crucial precursor in the development of novel therapeutic agents. Its structural features, including the chloro and methoxy functionalities on the pyridine ring, offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide details the most common and effective synthetic strategies for obtaining high-purity this compound, with a focus on providing practical and reproducible experimental procedures.
Synthetic Pathways
Several synthetic routes to this compound have been established, primarily starting from readily available nicotinic acid derivatives. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and safety considerations. The most prominent methods are outlined below.
Route 1: From 2-Methoxynicotinic Acid
This is a widely employed two-step synthesis involving the chlorination of 2-methoxynicotinic acid followed by esterification.
Route 2: From 5-Chloronicotinic Acid
This approach involves the initial esterification of 5-chloronicotinic acid, followed by a nucleophilic substitution to introduce the methoxy group.
Route 3: From 2-Chloronicotinic Acid
This route begins with the esterification of 2-chloronicotinic acid, followed by the introduction of the methoxy group.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described.
Table 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Methoxynicotinic Acid | [1] |
| Reagent | 5.25% Sodium Hypochlorite (aq) | [1] |
| Solvent | Water | [1] |
| Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | ~18 hours | [1] |
| Yield | 52% | [1] |
Table 2: Esterification of 5-Chloro-2-methoxynicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-methoxynicotinic Acid | [2] |
| Reagent | Methanol | [2] |
| Catalyst | Concentrated H₂SO₄ | [2] |
| Reaction Condition | Reflux | [2] |
| Reaction Time | Overnight | [2] |
| Yield | 55% (for methyl 5-chloronicotinate) | [2] |
Table 3: Synthesis of Methyl 2-chloronicotinate from 2-Chloronicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinic Acid | [3][4] |
| Reagents | Oxalyl chloride, DMF (cat.), Triethylamine, Methanol | [3] |
| Temperature | 40°C | [3] |
| Yield | Not specified | [3] |
Experimental Protocols
Synthesis of 5-Chloro-2-methoxynicotinic Acid from 2-Methoxynicotinic Acid[1]
-
To a well-stirred aqueous solution of 5.25% sodium hypochlorite (20 mL), add 2-methoxynicotinic acid (306 mg, 2 mmol) in a single portion.
-
Stir the resulting solution for approximately 18 hours at room temperature.
-
After the reaction is complete, acidify the mixture with 1N hydrochloric acid (10 mL).
-
Extract the resulting precipitate with chloroform.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.
Synthesis of Methyl 5-chloronicotinate from 5-Chloronicotinic Acid[2]
-
To a solution of 5-chloronicotinic acid (200 mg, 1.269 mmol) in methanol, add a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir overnight.
-
After completion of the reaction, remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography (1% CH₃OH/CH₂Cl₂) to obtain methyl 5-chloronicotinate.
General Fischer Esterification of Nicotinic Acid Derivatives[5]
-
In a round-bottom flask, dissolve the nicotinic acid derivative in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or distillation.
Potential Biological Significance and Signaling Pathways
While the direct biological targets of this compound are not extensively documented in publicly available literature, the nicotinic acid scaffold is prevalent in a wide range of biologically active molecules. Derivatives of nicotinic acid have been implicated as modulators of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4][5][6][] Dysregulation of this pathway is a hallmark of many cancers.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a potential, though not yet confirmed, area of investigation for the biological activity of this compound and its derivatives.
Conclusion
This technical guide provides a detailed overview of the primary synthetic routes for this compound, offering valuable insights for researchers and professionals in the field of drug development. The presented protocols and comparative data facilitate the selection of the most appropriate synthetic strategy based on specific laboratory or industrial requirements. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of the Akt/mTOR pathway in tobacco-carcinogen induced lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-2-methoxynicotinate, a key chemical intermediate. It details its chemical identity, physical and chemical properties, and its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity
IUPAC Name: Methyl 5-chloro-2-methoxypyridine-3-carboxylate
Synonyms:
-
Methyl 5-chloro-2-methoxy-3-pyridinecarboxylate[1]
-
5-Chloro-2-methoxy-3-(methoxycarbonyl)pyridine[2]
-
Methyl 5-Chloro-2-methoxypyridine-3-carboxylate[2]
-
5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester[2]
-
3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-, methyl ester[2]
Quantitative Data
The following table summarizes the known quantitative data for this compound. This data is essential for its application in chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [2] |
| Molecular Weight | 201.61 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| CAS Number | 82060-51-3 | [2] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, the established synthetic route originates from 2-Methoxynicotinic acid.[3] The overall transformation involves two key steps: chlorination of the pyridine ring at the 5-position and esterification of the carboxylic acid.
General Synthetic Approach:
-
Chlorination of 2-Methoxynicotinic Acid: The first step involves the regioselective chlorination of 2-methoxynicotinic acid at the 5-position to yield 5-chloro-2-methoxynicotinic acid. This is a crucial step to introduce the chloro-substituent onto the pyridine ring.
-
Esterification: The resulting 5-chloro-2-methoxynicotinic acid is then subjected to esterification to form the final product, this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.
Caption: Synthetic pathway of this compound.
References
A Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Synthesis, Commercial Availability, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-2-methoxynicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, detailed synthetic protocols, and its primary application as an intermediate in the development of oral hypoglycemic agents. The information is tailored for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive resource for the procurement and utilization of this versatile chemical entity.
Introduction
This compound (CAS No. 82060-51-3) is a substituted pyridine carboxylic acid ester. Its chemical structure, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, makes it a valuable synthon for the construction of more complex, biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it an attractive starting material in multi-step synthetic routes. This guide will focus on the practical aspects of working with this compound, from sourcing to synthesis and its role in the development of therapeutics.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale developmental needs. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g |
| ChemicalBook | ≥98% | Varies by supplier |
| BLD Pharm | Inquire | Inquire |
| Santa Cruz Biotechnology | Inquire | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-methoxynicotinic acid. The first step involves the selective chlorination of the pyridine ring at the 5-position, followed by the esterification of the resulting carboxylic acid.
Synthetic Pathway
The overall synthetic scheme can be visualized as follows:
Experimental Protocols
This procedure is adapted from a patented method for the selective chlorination of 2-methoxynicotinic acid.[1]
Materials:
| Reagent | CAS Number | Molecular Weight |
|---|---|---|
| 2-Methoxynicotinic acid | 16498-81-0 | 153.14 g/mol |
| Sodium hypochlorite (5.25% aq. solution) | 7681-52-9 | 74.44 g/mol |
| Hydrochloric acid (1N) | 7647-01-0 | 36.46 g/mol |
| Chloroform | 67-66-3 | 119.38 g/mol |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol |
Procedure:
-
In a suitable reaction vessel, a well-stirred aqueous solution of 5.25% sodium hypochlorite (e.g., 20 mL) is prepared.
-
To this solution, 2-methoxynicotinic acid (e.g., 306 mg, 0.002 mol) is added in a single portion at room temperature (approximately 20°C).[2]
-
The resulting mixture is stirred for approximately 18 hours (overnight).
-
Upon completion of the reaction, the mixture is acidified with 1N hydrochloric acid (e.g., 10 mL).
-
The resulting precipitate is extracted with chloroform.
-
The organic extracts are combined and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 5-chloro-2-methoxynicotinic acid.
This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.
Materials:
| Reagent | CAS Number | Molecular Weight |
|---|---|---|
| 5-Chloro-2-methoxynicotinic acid | 54916-65-3 | 187.58 g/mol |
| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 g/mol |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol |
| Ethyl acetate | 141-78-6 | 88.11 g/mol |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Application in Drug Discovery: An Intermediate for Hypoglycemic Agents
The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of oral hypoglycemic agents, particularly those belonging to the benzenesulfonylurea class.[1] Benzenesulfonylureas are a class of drugs used in the management of type 2 diabetes mellitus. They function by stimulating the release of insulin from the pancreatic β-cells.
The synthesis of these complex drug molecules often involves the coupling of a substituted sulfonylurea moiety with a heterocyclic component. This compound, or its corresponding carboxylic acid, provides the necessary heterocyclic scaffold. The chloro and methoxy substituents can be retained in the final drug molecule or can serve as handles for further chemical transformations to modulate the pharmacological properties of the compound.
The logical workflow for the utilization of this intermediate in the synthesis of a generic benzenesulfonylurea drug is depicted below.
Conclusion
This compound is a readily available and synthetically accessible chemical intermediate with a significant application in the field of medicinal chemistry. Its utility as a precursor to oral hypoglycemic agents underscores its importance for researchers and professionals engaged in the discovery and development of new therapies for metabolic diseases. The synthetic protocols and commercial availability data provided in this guide aim to facilitate the efficient procurement and utilization of this valuable building block in research and development endeavors.
References
An In-depth Technical Guide on the Solubility of Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is a critical first step in any research or development endeavor, as it influences reaction conditions, purification methods, formulation development, and biological assays. This guide provides a framework for approaching the solubility determination of this compound.
Chemical Structure:
-
IUPAC Name: methyl 5-chloro-2-methoxypyridine-3-carboxylate
-
CAS Number: 82060-51-3[1]
-
Molecular Formula: C₈H₈ClNO₃[1]
-
Molecular Weight: 201.61 g/mol [1]
-
Physical Form: Solid[1]
Predicted Solubility Profile
In the absence of specific experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound in various solvents. The molecule possesses both polar (ester, methoxy, chloro, and pyridine nitrogen) and non-polar (aromatic ring, methyl groups) features.
Structural Features Influencing Solubility:
-
Polar Groups: The ester (-COOCH₃), methoxy (-OCH₃), and chloro (-Cl) groups, along with the nitrogen atom in the pyridine ring, can participate in dipole-dipole interactions and hydrogen bonding (with protic solvents). These features suggest solubility in polar solvents.
-
Non-Polar Groups: The benzene ring core and methyl groups contribute to its non-polar character, suggesting potential solubility in non-polar organic solvents.
Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Insoluble | The presence of polar groups may allow for some interaction, but the overall organic character and lack of highly acidic or basic centers suggest low aqueous solubility. |
| Methanol, Ethanol | Soluble | The alcohol's ability to hydrogen bond and its alkyl group's interaction with the non-polar parts of the molecule are likely to facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should dissolve the compound, although perhaps to a lesser extent than DMSO or chlorinated solvents. | |
| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarities and should be a good solvent. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | The chloro group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents. |
| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |
| Toluene | Moderately Soluble | The aromatic nature of toluene will interact favorably with the pyridine ring. | |
| Hexanes, Heptane | Low to Insoluble | These are highly non-polar solvents and are less likely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
Since no specific protocols for this compound are published, this section outlines a general experimental methodology for determining the solubility of a solid organic compound.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, DCM, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer and/or shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR, gravimetric analysis).
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
References
An In-Depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate: Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-2-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key chemical properties, and its role as a building block in medicinal chemistry. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for its preparation. Furthermore, logical relationships in its synthesis are visualized through a Graphviz diagram, offering a clear and concise reference for researchers in the field.
Introduction
This compound (CAS No. 82060-51-3) is a halogenated and methoxylated derivative of nicotinic acid, a form of vitamin B3. Its unique substitution pattern makes it a versatile reagent in organic synthesis, enabling the introduction of a functionalized pyridine ring into larger molecular scaffolds. While not a therapeutic agent itself, its significance lies in its utility as a key intermediate for the synthesis of various biologically active compounds. This guide traces the scientific history of this compound, from its synthetic origins to its application in contemporary drug discovery.
Discovery and First Reported Synthesis
The first documented appearance of this compound in scientific literature is closely tied to the synthesis and exploration of its parent acid, 5-chloro-2-methoxynicotinic acid. Research in the late 1980s and early 1990s focused on the development of novel compounds with potential therapeutic applications, often requiring the synthesis of functionalized heterocyclic intermediates.
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is implicitly described as a straightforward esterification of 5-chloro-2-methoxynicotinic acid. The parent acid, 5-chloro-2-methoxynicotinic acid, was itself a target of synthetic interest. For instance, a 1989 article in Synthetic Communications and a 1990 paper in the Journal of Medicinal Chemistry describe the synthesis and use of 5-chloro-2-methoxynicotinic acid as an intermediate.[1] It is in the context of preparing derivatives of this acid that the methyl ester would have been first synthesized.
The logical pathway to obtaining this compound involves the initial synthesis of 5-chloro-2-methoxynicotinic acid, which can then be esterified.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 82060-51-3 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Solid |
Detailed Experimental Protocols
The synthesis of this compound is achieved through the esterification of 5-chloro-2-methoxynicotinic acid. Below are detailed protocols for the synthesis of the parent acid and its subsequent conversion to the methyl ester.
Synthesis of 5-chloro-2-methoxynicotinic acid
A common method for the synthesis of 5-chloro-2-methoxynicotinic acid involves the chlorination of 2-methoxynicotinic acid.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-methoxynicotinic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent) is prepared in a reaction vessel equipped with a magnetic stirrer and a means to control the temperature.
-
Chlorination: A chlorinating agent, such as an alkali metal hypochlorite solution (e.g., sodium hypochlorite), is added dropwise to the stirred solution of 2-methoxynicotinic acid at a controlled temperature.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The precipitated 5-chloro-2-methoxynicotinic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
A workflow for this synthesis is depicted below:
Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.
Experimental Protocol:
-
Reaction Setup: 5-chloro-2-methoxynicotinic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. The reaction vessel is equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for a period sufficient to drive the esterification to completion, typically monitored by TLC or HPLC.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be performed by column chromatography or recrystallization.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups—the chloro substituent, the methoxy group, and the methyl ester—provides multiple points for further chemical modification. This allows for the construction of diverse molecular libraries for screening against various biological targets.
While specific blockbuster drugs directly derived from this intermediate are not publicly highlighted, its presence in the patent literature suggests its use in the synthesis of compounds investigated for a range of therapeutic areas. The nicotinic acid scaffold itself is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.
Conclusion
This compound, while not a widely known compound on its own, holds a significant place in the toolbox of synthetic organic and medicinal chemists. Its history is intertwined with the broader exploration of substituted nicotinic acids for pharmaceutical applications. The straightforward and efficient synthetic routes to this intermediate, coupled with its versatile chemical handles, ensure its continued relevance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its discovery, synthesis, and importance, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in bioactive molecules and functional materials.[2]
This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various aryl and heteroaryl boronic acids. This substrate is a substituted chloropyridine, a class of compounds that are often more challenging coupling partners than their bromide or iodide counterparts.[3]
Key Challenges and Considerations
Successful coupling of this compound requires careful consideration of the following factors:
-
C-Cl Bond Activation: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[3][4] The presence of the electron-donating 2-methoxy group on the pyridine ring can further decrease the reactivity of the C-Cl bond, necessitating the use of highly active catalyst systems.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3), are often required to promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent reductive elimination step.[5][6]
-
Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, aqueous mixtures) can significantly impact reaction rate and yield, and must be optimized for the specific substrates.[5]
-
Side Reactions: Potential side reactions include protodeboronation (hydrolysis of the boronic acid) and catalyst deactivation. These can often be mitigated by using anhydrous solvents, ensuring an inert atmosphere, and selecting the appropriate base and temperature.[7]
Comparative Data for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridine and chloropyrimidine derivatives, providing a reference for reaction optimization.
Table 1: Coupling of 2-Chloropyridine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | [8] |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | [8] |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | n-BuOH | - | - | Fair | [6] |
Table 2: Coupling of Other Heteroaryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd(II)-NHC | Various | THF/MeOH | - | - | up to 95% | [9] |
| 2 | Solid-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [10] |
| 3 | 4-Chlorophenylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.005) / P(t-Bu)Cy₂ | Et₃N (2) | H₂O | 60 | 20 | 95 | [11] |
Experimental Protocols
The following are proposed starting-point protocols for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is a robust starting point employing a commonly used Buchwald ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the desired arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl chloride.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos
This protocol uses an alternative catalyst system often effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, combine this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1 for the workup and purification of the final product.
Visualizations
Diagram 1: General Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. The cycle begins with an active Pd(0) species.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-methoxynicotinate. This versatile building block is a valuable starting material for the synthesis of a wide array of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a robust toolkit for the introduction of aryl, amino, and alkynyl moieties at the 5-position of the pyridine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. For drug discovery and development, these reactions enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is an attractive substrate for such transformations due to the presence of a reactive C-Cl bond, which can be selectively functionalized. The electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 3-position influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-Cl bond.
While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in catalyst and ligand design have enabled their efficient use in cross-coupling reactions. The protocols outlined below are based on established methodologies for similar electron-deficient chloropyridines and are intended to serve as a starting point for reaction optimization.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound can be generalized by the following scheme, where 'R' represents an aryl, amino, or alkynyl group introduced via the respective coupling partner.
Caption: General scheme for palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | 4-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 24 | 70-80 |
Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-methoxynicotinate.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides a direct route to a wide range of substituted anilines and related compounds.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Xylene | 120 | 20 | 65-75 |
Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific amine and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-amino-2-methoxynicotinate derivative.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxynicotinates
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Representative Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 80-90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | THF | 65 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 100 | 12 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 10 | 70-80 |
Note: Yields are estimated based on reactions with structurally similar chloropyridines and may vary depending on the specific alkyne and reaction conditions.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-alkynyl-2-methoxynicotinate.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Notes and Protocols for the Use of Methyl 5-chloro-2-methoxynicotinate in Substituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-chloro-2-methoxynicotinate, a key building block in the synthesis of functionalized pyridine derivatives. The protocols focus on common and powerful cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, to access a diverse range of substituted pyridines relevant to pharmaceutical and materials science research.
Introduction
This compound (CAS No: 82060-51-3) is a versatile trifunctional pyridine derivative. The presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 3-position allows for selective chemical modifications. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon and nitrogen nucleophiles, leading to the synthesis of complex substituted pyridines. These pyridine scaffolds are prevalent in numerous bioactive molecules and functional materials.
Chemical Properties and Data
| Property | Value |
| CAS Number | 82060-51-3 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
Key Synthetic Applications and Protocols
The chloro substituent at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridines.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | ~80 |
Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
This is a general procedure and optimization of the ligand, base, and temperature is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data (Example):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~88 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | Cs₂CO₃ | Toluene | 100 | 16 | ~85 |
Note: The yields are hypothetical examples and will vary depending on the specific reactants and conditions.
Nucleophilic Aromatic Substitution (SNAAr)
While less general than palladium-catalyzed reactions, nucleophilic aromatic substitution can be effective with certain strong nucleophiles, particularly when the pyridine ring is activated. A relevant example is the reaction of a similar substrate, methyl 2-chloro-6-methoxynicotinate, with benzyloxyamine.[1]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocol (Adapted from a similar reaction): [1]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., benzyloxyamine, 1.2 equiv)
-
Base (e.g., DIEA, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Combine this compound, the nucleophile, and the base in a reaction vessel.
-
Add the solvent.
-
Heat the reaction mixture to 110 °C with stirring for 24 hours in a sealed tube.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflows
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: A generalized experimental workflow for palladium-catalyzed reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. It is important to note that the provided protocols are general and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-chloro-2-methoxynicotinate with various arylboronic acids. The protocols and data presented are based on established methodologies for similar electronically and structurally related heterocyclic systems. The reaction of this compound with an arylboronic acid allows for the introduction of diverse aryl groups at the 5-position of the pyridine ring, yielding Methyl 5-aryl-2-methoxynicotinate derivatives.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
General Workflow Diagram
The following diagram illustrates the typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
Protocol A: Pd(PPh₃)₄ Catalyzed Coupling in Dioxane/Water
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-2-methoxynicotinate.
Protocol B: Pd(dppf)Cl₂ Catalyzed Coupling in Toluene/Ethanol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Toluene
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (5 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure product.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of chloro- or bromo-pyridines and other heterocycles with various arylboronic acids under typical palladium-catalyzed conditions. While the specific substrate is this compound, these examples provide an expected range of outcomes for different arylboronic acid coupling partners. Actual yields may vary depending on the specific reaction conditions employed.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88-96 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | 75-85 |
| 5 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
| 6 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 70-80 |
| 7 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 10 | 82-92 |
| 8 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85-93 |
| 9 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Toluene/H₂O | 110 | 12 | 88-97 |
| 10 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 20 | 65-75 |
Safety Precautions
-
Palladium catalysts are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Organic solvents are flammable and may be harmful if inhaled or in contact with skin.
-
Bases such as potassium carbonate and potassium phosphate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.
Application Notes and Protocols: Methyl 5-chloro-2-methoxynicotinate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a methoxy group on the pyridine ring, offers multiple reaction sites for chemical modification. This allows for the strategic introduction of diverse functionalities to construct complex molecules with potential therapeutic applications. The chloro group is amenable to various cross-coupling reactions, the ester can be readily converted to amides or other functional groups, and the methoxy group can influence the electronic properties and metabolic stability of the final compounds. These attributes make this compound an attractive starting material for the synthesis of novel drug candidates targeting a range of biological targets.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex, biologically active molecules. One notable application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of this compound are key intermediates in the synthesis of potent and selective nAChR ligands. For instance, the scaffold can be elaborated to produce compounds like 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine , a high-affinity ligand for nAChRs.[1] The synthesis of such molecules highlights the utility of the starting material's functional groups for sequential modifications.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of nAChR ligands derived from a 2-chloro-5-substituted pyridine core, demonstrating the high potency that can be achieved from this scaffold.
| Compound ID | Structure | Target | Ki (pM) | Reference |
| 3b | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChR | 28 | [2] |
| 6b | 2-chloro-5-((1-methyl-2-(S)-azetidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChR | 23 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Hydrolysis of this compound to 5-chloro-2-methoxynicotinic acid
This initial step is crucial for subsequent amide coupling reactions or other modifications at the carboxyl group.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 5-chloro-2-methoxynicotinic acid.
Protocol 2: Amide Coupling of 5-chloro-2-methoxynicotinic acid
This protocol describes a general procedure for forming an amide bond, a common transformation in medicinal chemistry.
Materials:
-
5-chloro-2-methoxynicotinic acid (from Protocol 1)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 5-chloro-2-methoxynicotinic acid (1.0 eq) in DMF or DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Protocol 3: Demethylation to 2-Chloro-5-hydroxypyridine Derivatives
Conversion of the methoxy group to a hydroxyl group is a key step for introducing further diversity, for example, through etherification.
Materials:
-
This compound or its amide derivative
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 2-methoxy-pyridine derivative (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling of the Chloro-Pyridine Scaffold
This protocol outlines a general procedure for C-C bond formation at the 5-position of the pyridine ring.
Materials:
-
A 2-chloro-5-iodopyridine derivative (obtainable from the corresponding 5-amino derivative via Sandmeyer reaction)
-
Desired boronic acid or boronate ester (1.2 eq)
-
Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., PdCl₂(dppf)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane or Toluene and water
Procedure:
-
In a reaction vessel, combine the 2-chloro-5-iodopyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow: Synthesis of a nAChR Ligand Intermediate
Caption: Synthetic workflow for a nAChR ligand.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)
Caption: Simplified nAChR signaling pathway.[2][3]
Conclusion
This compound is a highly valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. The strategic manipulation of its functional groups through well-established synthetic protocols, such as those detailed above, enables the efficient construction of compound libraries for drug discovery programs. The successful application of this scaffold in the development of high-affinity nAChR ligands underscores its potential for generating novel therapeutic agents for a variety of diseases. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore new chemical space and advance the discovery of next-generation therapeutics.
References
- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Synthesis of Bioactive Molecules Using Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing Methyl 5-chloro-2-methoxynicotinate as a key starting material. This versatile building block, featuring a substituted pyridine core, is amenable to common and robust chemical transformations, making it a valuable scaffold in drug discovery and agrochemical research. The protocols herein focus on two powerful synthetic strategies: amide coupling and Suzuki-Miyaura cross-coupling, to generate libraries of compounds for biological screening.
Introduction
This compound is a halogenated pyridine derivative that offers multiple reaction sites for chemical modification. The ester functional group can be readily converted to an amide, a common motif in many biologically active compounds. The chloro substituent at the 5-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties. These characteristics make this compound an attractive starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications, such as antifungal agents and orexin receptor antagonists.
Data Presentation: Bioactivity of Nicotinamide Derivatives
The following tables summarize the biological activities of representative nicotinamide derivatives synthesized through methods analogous to the protocols described below. This data is provided to illustrate the potential bioactivities of compounds that can be generated from this compound.
Table 1: Antifungal Activity of Nicotinamide Derivatives
| Compound ID | Target Organism | Biological Activity (MIC, µg/mL) | Reference |
| 16g | Candida albicans SC5314 | 0.25 | [1] |
| 4f | Cucumber Downy Mildew | EC50 = 1.96 mg/L | [2] |
| 3a-17 | Rhizoctonia solani | IC50 = 15.8 µM | [3] |
| 3a-17 | Sclerotinia sclerotiorum | IC50 = 20.3 µM | [3] |
Table 2: Orexin Receptor Antagonist Activity of Nicotinamide Derivatives
| Compound ID | Target Receptor | Biological Activity (IC50, nM) | Reference |
| MK-1064 | Orexin 2 Receptor (OX2R) | Selective Antagonist | [4] |
| DAN-1 Derivative | Orexin 2 Receptor (OX2R) | Selective Binding | [5] |
Experimental Protocols
Protocol 1: Amide Coupling for the Synthesis of Bioactive Nicotinamides
This protocol describes a general procedure for the synthesis of N-substituted nicotinamides from this compound via a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine.
Step 1: Hydrolysis of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (1.5 eq.) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-methoxynicotinic acid.
Step 2: Amide Coupling with a Primary Amine
-
Reactant Preparation: To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-2-methoxynicotinamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxynicotinates
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 5-position of the pyridine ring.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir for 4-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-aryl-2-methoxynicotinate derivative.
Visualizations
Synthesis Workflows
Caption: Synthetic routes to bioactive molecules from this compound.
Signaling Pathways
Orexin Receptor Signaling
Orexin receptor antagonists, which can be synthesized from nicotinamide scaffolds, modulate the orexin signaling pathway. This pathway is crucial for regulating sleep-wake cycles, appetite, and other physiological processes.[6][7][8][9][10] Orexin A and B, neuropeptides produced in the hypothalamus, bind to G-protein coupled receptors (GPCRs), OX1R and OX2R.[6] This binding initiates a cascade of intracellular events, primarily through Gq/11, Gi/o, and Gs proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[6][10] These signals ultimately result in neuronal excitation.[9] Orexin receptor antagonists block the binding of orexins to their receptors, thereby inhibiting this signaling cascade.
Caption: Simplified orexin receptor signaling pathway and the action of antagonists.
Antifungal Mechanism of Nicotinamide Derivatives
Nicotinamide and its derivatives have demonstrated antifungal activity through various mechanisms. One proposed mechanism involves the disruption of the fungal cell wall integrity.[11][12] Another key mechanism is the inhibition of histone deacetylases (HDACs), particularly sirtuins like Hst3 in Candida albicans.[13][14] Inhibition of Hst3 leads to hyperacetylation of histone H3 at lysine 56 (H3K56ac), which causes oxidative damage and ultimately fungal cell death.[13][14]
Caption: Proposed antifungal mechanisms of action for nicotinamide derivatives.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2,5-diarylnicotinamides as selective orexin-2 receptor antagonists (2-SORAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. neurologylive.com [neurologylive.com]
- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patrinum.ch [patrinum.ch]
- 13. Nicotinamide potentiates amphotericin B activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Methyl 5-chloro-2-methoxynicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Methyl 5-chloro-2-methoxynicotinate, a key intermediate in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Spectroscopic techniques are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants, products, and impurities.
Reaction Scheme
The synthesis of this compound typically involves the esterification of 5-chloro-2-methoxynicotinic acid. A common method is the reaction of the carboxylic acid with a methylating agent, such as methanol, in the presence of an acid catalyst, or with a more reactive methylating agent like thionyl chloride followed by methanol.
Caption: Synthesis of this compound.
Analytical Methods for Reaction Monitoring
A suite of analytical techniques can be employed to monitor the reaction progress and ensure the quality of the final product. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative accuracy, or impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the conversion of the starting material and the formation of the product, as well as for quantifying impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations of this compound and 5-chloro-2-methoxynicotinic acid.
Caption: HPLC sample preparation and analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for analyzing this compound and potential volatile impurities.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| Instrumentation | GC-MS system with a quadrupole mass spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Injection Volume | 1 µL (split ratio 20:1) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
-
For quantitative analysis, an internal standard (e.g., a compound with similar properties but a different retention time) should be added to both the samples and calibration standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for real-time, non-invasive monitoring of reaction kinetics and for structural elucidation of reactants, products, and intermediates. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: ¹H NMR Monitoring
| Parameter | Condition |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent that dissolves all reaction components. |
| Internal Standard | A non-reactive compound with a simple spectrum that does not overlap with signals of interest (e.g., 1,3,5-trimethoxybenzene). |
| Acquisition | Acquire ¹H NMR spectra at regular time intervals throughout the reaction. |
Procedure:
-
In an NMR tube, dissolve a known amount of the starting material (5-chloro-2-methoxynicotinic acid) and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the methylating agent and catalyst to the NMR tube.
-
Acquire spectra at regular intervals to monitor the disappearance of the starting material signals and the appearance of the product signals.
-
The relative integration of the product peaks to the internal standard can be used to determine the reaction conversion and yield over time.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
This compound:
-
Methoxy protons (-OCH₃): ~4.0 ppm (s, 3H)
-
Ester methyl protons (-COOCH₃): ~3.9 ppm (s, 3H)
-
Pyridine ring protons: ~8.2 ppm (d, 1H) and ~7.8 ppm (d, 1H)
-
-
5-chloro-2-methoxynicotinic acid:
-
Methoxy protons (-OCH₃): ~4.1 ppm (s, 3H)
-
Pyridine ring protons: ~8.3 ppm (d, 1H) and ~7.9 ppm (d, 1H)
-
Carboxylic acid proton (-COOH): broad singlet, variable chemical shift
-
Caption: NMR monitoring of reaction progress over time.
In-situ Reaction Monitoring
For real-time analysis without the need for sampling, in-situ spectroscopic techniques are invaluable.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy can monitor the reaction by tracking the changes in vibrational frequencies of functional groups. An Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel is commonly used.
Key Vibrational Bands to Monitor:
-
Disappearance of Reactant: The broad O-H stretch of the carboxylic acid group of 5-chloro-2-methoxynicotinic acid (around 2500-3300 cm⁻¹). The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[1]
-
Appearance of Product: The C=O stretch of the ester group in this compound (around 1720-1740 cm⁻¹).[2] The C-O stretch of the ester (around 1250-1300 cm⁻¹).
In-situ Raman Spectroscopy
Raman spectroscopy is another powerful tool for in-situ monitoring, particularly for reactions in which changes in polarizability occur. It is less sensitive to water, which can be an advantage.
Key Raman Shifts to Monitor:
-
Changes in the pyridine ring breathing modes upon conversion of the carboxylic acid to the ester.
-
Appearance of new bands corresponding to the ester functional group.
Impurity Profiling
Identifying and quantifying impurities is critical for ensuring the quality and safety of the final product. The synthesis of this compound may lead to several potential impurities.
Potential Impurities:
-
Unreacted Starting Material: 5-chloro-2-methoxynicotinic acid.
-
Byproducts from Side Reactions: Such as decarboxylation products or impurities from the starting materials.
-
Isomeric Impurities: If the starting material contains isomers.
-
Degradation Products: Formed under harsh reaction conditions.
Analytical Approach: A combination of HPLC and GC-MS is recommended for comprehensive impurity profiling. HPLC with a photodiode array (PDA) detector can provide information on the purity and identify non-volatile impurities. GC-MS is ideal for identifying volatile and semi-volatile impurities. Mass spectral libraries (e.g., NIST) can be used for tentative identification of unknown peaks.
Quantitative Data Summary (Hypothetical)
| Analytical Method | Analyte | LOD | LOQ | Linearity (r²) | Accuracy (% Recovery) |
| HPLC | This compound | 0.05 µg/mL | 0.15 µg/mL | >0.999 | 98-102% |
| 5-chloro-2-methoxynicotinic acid | 0.1 µg/mL | 0.3 µg/mL | >0.999 | 97-103% | |
| GC-MS | This compound | 1 ng/mL | 3 ng/mL | >0.998 | 95-105% |
Disclaimer: The quantitative data presented in the table is hypothetical and should be determined experimentally during method validation. The provided protocols are starting points and may require optimization for specific instrumentation and reaction conditions.
References
Application Notes and Protocols for the Purification of Products Derived from Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of compounds synthesized using Methyl 5-chloro-2-methoxynicotinate as a starting material. The selection of an appropriate purification strategy is critical for obtaining high-purity products essential for downstream applications, including biological assays and further synthetic transformations.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Reactions involving this starting material, such as amide bond formation or nucleophilic substitution, can yield a variety of products. However, these reactions are often accompanied by the formation of byproducts, unreacted starting materials, and other impurities. Effective purification is therefore a crucial step in the synthesis of novel compounds derived from this scaffold. This document outlines common and effective purification techniques, including liquid-liquid extraction, column chromatography, and recrystallization, with detailed protocols and illustrative data.
General Purification Strategy
A typical purification workflow for products derived from this compound begins with an initial workup to remove the bulk of impurities, followed by a more refined chromatographic or recrystallization step to achieve high purity. The choice of methods depends on the scale of the reaction, the physicochemical properties of the product (e.g., polarity, crystallinity), and the nature of the impurities.
Data Presentation: Comparison of Purification Techniques
The following tables summarize typical quantitative data for the purification of a hypothetical amide derivative of this compound.
Table 1: Liquid-Liquid Extraction Workup
| Parameter | Value |
| Initial Purity (by HPLC) | 75% |
| Extraction Solvents | Ethyl Acetate / Saturated aq. NaHCO3, Brine |
| Volume Ratio (Organic:Aqueous) | 1:1 |
| Number of Extractions | 2 |
| Purity after Extraction | 85% |
| Yield | ~95% |
Table 2: Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Initial Purity | 85% |
| Final Purity (by HPLC) | >98% |
| Yield | 80% |
| Rf of Product | 0.4 (in 7:3 Hexane:Ethyl Acetate) |
Table 3: Recrystallization
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Initial Purity | 85% |
| Final Purity (by HPLC) | >99% |
| Yield | 70% |
| Appearance | White crystalline solid |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Amide Synthesis Workup
This protocol is suitable for the initial purification of amide products synthesized from this compound.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO3 solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of brine to the organic layer in the separatory funnel.
-
Shake for 1 minute and allow the layers to separate. Drain the lower aqueous layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous Na2SO4 or MgSO4 for 10-15 minutes.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography
This protocol is designed for the purification of non-crystalline products or for separating mixtures with closely related polarities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution by TLC.
-
Visualize the TLC plates under a UV lamp to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
This method is ideal for obtaining high-purity crystalline solid products.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the recrystallization solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
These protocols provide a general framework for the purification of products derived from this compound. The specific conditions for each purification step may need to be optimized based on the properties of the target compound.
Application of Methyl 5-chloro-2-methoxynicotinate in Agrochemical Synthesis: A Review of Available Data
Methyl 5-chloro-2-methoxynicotinate is a substituted pyridine derivative, a class of compounds that has yielded numerous successful agrochemicals. The presence of a chlorine atom and a methoxy group on the pyridine ring suggests its potential as a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for chemists to elaborate the core structure and introduce the necessary pharmacophores for pesticidal activity.
However, extensive searches of chemical and patent literature did not reveal specific instances of this compound being used as a direct precursor in the synthesis of a registered agrochemical product. The information available primarily confirms its status as a chemical intermediate, with suppliers offering it for research and development purposes.
It is plausible that this compound is utilized in proprietary, in-house discovery and development programs within agrochemical companies. The synthetic routes to novel active ingredients are often closely guarded trade secrets until patent protection is secured. Therefore, the absence of public data does not definitively rule out its use but rather highlights the challenges in tracking the application of specific, non-commodity chemical intermediates.
Potential Synthetic Logic
While a concrete example is unavailable, we can speculate on the potential synthetic utility of this compound based on the reactivity of its functional groups. The logical flow for its application in a hypothetical agrochemical discovery workflow is outlined below.
Caption: Hypothetical synthetic pathways for this compound.
Experimental Protocols
Due to the lack of specific agrochemical synthesis examples starting from this compound, detailed experimental protocols for such applications cannot be provided. The protocols would be highly dependent on the target molecule and the chosen synthetic route.
Data Presentation
As no quantitative data (e.g., reaction yields, purity, spectroscopic data) for the synthesis of specific agrochemicals from this compound could be found in the public domain, a structured data table cannot be generated.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 5-chloro-2-methoxynicotinate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields for the Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound often challenging?
A1: This reaction presents several challenges that can lead to low yields. The C-Cl bond is inherently less reactive than C-Br or C-I bonds, requiring more active catalytic systems for efficient oxidative addition.[1][2] Additionally, the substrate is an electron-deficient N-heterocycle; the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity or causing poisoning.[3][4][5]
Q2: What are the most common side reactions that lower the yield?
A2: The primary side reactions to monitor are:
-
Protodeboronation : The replacement of the boron group on the coupling partner with a hydrogen atom, effectively consuming the nucleophile.[6][7] This is often exacerbated by excessive water, high temperatures, or certain bases.[7][8]
-
Homocoupling : The undesirable dimerization of the boronic acid/ester to form a symmetrical biaryl. This can be mediated by the presence of oxygen or by Pd(II) species at the start of the reaction.[7][9][10]
-
Dehalogenation : The reduction of the starting material, where the chloro group is replaced by a hydrogen atom. This can occur via the formation of palladium-hydride species.[11]
Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?
A3: Boronic esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids.[7][12] They are less prone to premature protodeboronation and homocoupling.[6][12] Using boronic esters can create a "slow release" of the active boronic acid under the reaction conditions, maintaining a low concentration that favors the desired cross-coupling over side reactions.[6][13]
Q4: Can the pyridine nitrogen poison the palladium catalyst?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[14] This is a known issue with nitrogen-containing heterocycles.[3] The choice of a suitable bulky, electron-rich ligand can often mitigate this effect by sterically shielding the palladium center.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following causes and solutions.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Ensure the palladium source and ligand are high purity and stored correctly. Use a reliable pre-catalyst (e.g., a palladacycle) to ensure consistent generation of the active Pd(0) species.[15][16] | The active catalyst is a Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, which can sometimes be inefficient.[1] |
| Slow Oxidative Addition | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[11][17] Carefully increase the reaction temperature in increments (e.g., 90-110 °C).[11] | Aryl chlorides require highly active catalysts for the oxidative addition step. Electron-rich ligands enhance the electron density on the palladium, promoting its insertion into the C-Cl bond.[1] |
| Catalyst Poisoning | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use bulky ligands that can help prevent the pyridine nitrogen from binding to the palladium center.[18] | The pyridine substrate can act as a ligand, deactivating the catalyst. A higher catalyst concentration can sometimes overcome partial poisoning.[3][14] |
| Incorrect Base | The choice of base is critical. Screen different bases; K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings as they are strong enough to promote transmetalation without causing excessive side reactions.[11][15] | The base plays a key role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and side product formation. |
Issue 2: Significant Homocoupling of the Boronic Acid/Ester is Observed
The presence of a biaryl byproduct derived from your boronic acid points to a homocoupling issue.
| Potential Cause | Recommended Solution | Explanation |
| Oxygen Contamination | Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[9][10] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric homocoupling of the boronic acid.[7][9] |
| Pd(II) Pre-catalyst | If using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to cause homocoupling while being reduced to Pd(0).[1][9] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that forms Pd(0) rapidly can minimize this initial side reaction. | The initial moments of the reaction before the catalytic cycle is fully established are critical. Minimizing the time Pd(II) is present with the boronic acid can suppress homocoupling.[7] |
Issue 3: Protodeboronation is a Major Side Reaction
If you detect the arene corresponding to your boronic acid (Ar-H), protodeboronation is occurring.
| Potential Cause | Recommended Solution | Explanation |
| Excess Water / Protic Solvent | Use anhydrous solvents where possible, although a small amount of water is often necessary. If using a biphasic system, carefully control the water ratio (e.g., 10:1 organic/aqueous).[11] | Protodeboronation involves the protonolysis of the C-B bond.[6] While Suzuki reactions often require water, excess amounts can accelerate this undesired pathway. |
| Base-Catalyzed Decomposition | Switch to a milder base such as K₃PO₄ or KF. Avoid strong hydroxide or alkoxide bases if protodeboronation is severe.[8][19] | The base-catalyzed pathway is highly relevant under Suzuki conditions. A less aggressive base can slow this decomposition relative to the productive cross-coupling.[7] |
| High Temperature | Reduce the reaction temperature. A more active catalyst/ligand system may allow for efficient coupling at a lower temperature, thereby minimizing thermal decomposition of the boronic acid. | Boronic acids, especially heteroaromatic ones, can be thermally unstable. Minimizing heat exposure can preserve this reagent.[1] |
| Unstable Boronic Acid | Use a more stable boronic ester derivative (e.g., pinacol, neopentyl glycol, or MIDA).[6][12] | These derivatives hydrolyze slowly in situ to release the boronic acid, keeping its standing concentration low and minimizing the rate of protodeboronation.[6] |
Comparative Data for Catalyst & Base Selection
The following tables summarize conditions used for Suzuki couplings of similar electron-deficient (hetero)aryl halides. These serve as a starting point for optimization.
Table 1: Performance of Common Catalyst/Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Ref |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 100 | 12 | 85-95 | 5-Bromonicotinic acid | [5] |
| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 2-4 | 50-89 | Pyridine-2-sulfonyl fluoride | [4] |
| Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80 | 2-Bromopyridine | [11][20] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 12 | 93 | 2,5-Dichloropyridine | [2] |
Table 2: Effect of Base on Coupling Efficiency
| Base (equiv) | Catalyst System | Solvent | Yield (%) | Comments | Ref |
| K₃PO₄ (3.0) | Pd(OAc)₂ / SPhos | Dioxane/H₂O | High | Often provides good results with challenging substrates. | [5] |
| K₂CO₃ (2.0) | Pd(PPh₃)₄ | Dioxane/H₂O | Moderate-High | A standard, cost-effective choice, but may be less effective for chlorides. | [16] |
| Cs₂CO₃ (2.0) | PdCl₂(dppf) | DME | High | Highly effective but more expensive; good for difficult couplings. | [21] |
| KF (3.0) | Pd₂(dba)₃ / P(t-Bu)₃ | THF | High | Fluoride can accelerate transmetalation but may also promote homocoupling. | [22] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and address common causes of low reaction yield.
Experimental Protocols
Protocol 1: General Procedure with a Buchwald Ligand System
This protocol is a robust starting point for the coupling of this compound, utilizing a highly active catalyst system known to be effective for aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Add the palladium pre-catalyst Pd₂(dba)₃ and the SPhos ligand.
-
Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Procedure with a Palladacycle Pre-catalyst
This protocol uses a commercially available, air-stable palladacycle pre-catalyst that provides high activity and reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry reaction vessel.
-
Add the degassed 2-MeTHF solvent.
-
Seal the vessel tightly and place it in a preheated heating block or oil bath at 100-110 °C.
-
Stir the reaction vigorously. Monitor for completion by LC-MS (typically 4-18 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 5-chloro-2-methoxynicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Chlorination followed by Esterification. This route starts with the chlorination of 2-methoxynicotinic acid to yield 5-chloro-2-methoxynicotinic acid, which is then esterified to the final product.
-
Route 2: Esterification followed by Chlorination. This route involves the initial esterification of 2-methoxynicotinic acid to Methyl 2-methoxynicotinate, which is subsequently chlorinated at the 5-position.
Q2: What are the most common byproducts observed in these reactions?
A2: The common byproducts depend on the synthetic route chosen.
-
For Route 1 (Chlorination then Esterification):
-
Unreacted 2-methoxynicotinic acid: Incomplete chlorination can lead to the presence of the starting material.
-
Over-chlorinated species: Dichloro- or other polychlorinated nicotinic acids may form under harsh chlorination conditions.
-
5-chloro-2-methoxynicotinic acid: Incomplete esterification will result in the presence of the acid precursor.
-
-
For Route 2 (Esterification then Chlorination):
-
Unreacted Methyl 2-methoxynicotinate: Incomplete chlorination is a common issue.
-
Positional isomers: Chlorination might occur at other positions on the pyridine ring, leading to isomers such as Methyl 3-chloro-2-methoxynicotinate or Methyl 6-chloro-2-methoxynicotinate. The selectivity of the chlorination is a critical factor.
-
Hydrolysis products: The ester can be hydrolyzed back to the corresponding carboxylic acid (5-chloro-2-methoxynicotinic acid) during workup or if moisture is present.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is typically used.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Chlorination Step: Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount. Reaction time and temperature should be optimized. For example, when using N-chlorosuccinimide (NCS), ensure the reaction is heated for a sufficient duration. - Esterification Step: Use an excess of the esterifying agent (e.g., methanol with a catalytic amount of strong acid like H₂SO₄) and ensure removal of water, for instance, by using a Dean-Stark apparatus. |
| Product Loss During Workup | - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. - Purification: Optimize the mobile phase for column chromatography to ensure good separation from byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also improve yield and purity. |
| Side Reactions | - Over-chlorination: Use a milder chlorinating agent or control the reaction temperature more precisely. A gradual addition of the chlorinating agent can also help. - Hydrolysis: During workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and at a low temperature. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the amount of the limiting reagent. Monitor the reaction closely by TLC or HPLC until the starting material is consumed. |
| Positional Isomers (from chlorination) | Poor regioselectivity of the chlorination reaction. | The choice of chlorinating agent and reaction conditions is crucial. For instance, using a bulky chlorinating agent might improve selectivity. Temperature control is also critical. |
| 5-chloro-2-methoxynicotinic acid | Incomplete esterification or hydrolysis of the ester product. | Ensure the esterification reaction goes to completion. During workup, use a mild base for neutralization and avoid excessive heat. |
| Polychlorinated Byproducts | Harsh chlorination conditions. | Use a milder chlorinating agent, lower the reaction temperature, and control the stoichiometry of the chlorinating agent carefully. |
Experimental Protocols
Key Experiment: Chlorination of 2-Methoxynicotinic Acid (Route 1)
Materials:
-
2-Methoxynicotinic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxynicotinic acid in anhydrous acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-chloro-2-methoxynicotinic acid.
Visualizations
Caption: Common byproducts in the two main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
troubleshooting failed reactions with Methyl 5-chloro-2-methoxynicotinate
Welcome to the technical support center for Methyl 5-chloro-2-methoxynicotinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in reactions involving this reagent.
General Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 5-chloro-2-methoxypyridine-3-carboxylate, 5-Chloro-2-methoxy-3-pyridinecarboxylic acid methyl ester |
| CAS Number | 82060-51-3 |
| Molecular Formula | C₈H₈ClNO₃[1] |
| Molecular Weight | 201.61 g/mol [2] |
| Appearance | Solid[1] |
Troubleshooting Failed Reactions
This section is divided into common reaction types where this compound is frequently used.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, its success is sensitive to various factors.
FAQs
-
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the potential causes?
A1: Low or no yield in a Suzuki coupling reaction can stem from several issues:
-
Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation due to oxidation is a common problem.[3] Ensure that all solvents are thoroughly degassed using methods like sparging with an inert gas (e.g., Argon or Nitrogen) or freeze-pump-thaw cycles.[3]
-
Inappropriate Base: The choice and strength of the base are crucial.[3] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[4]
-
Poor Boronic Acid/Ester Quality: Boronic acids can degrade over time through processes like protodeboronation.[3][4] It is advisable to use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or potassium trifluoroborate salts.[3]
-
Suboptimal Temperature: Many Suzuki couplings require heating, typically between 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition.[3]
-
Solubility Issues: Poor solubility of reactants in the chosen solvent system can hinder the reaction.[4] Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[3]
-
-
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue.
-
Homocoupling: This often occurs when the reaction mixture contains Pd(II) species, which can be a result of using a Pd(II) precatalyst without complete reduction to Pd(0) or the presence of oxygen.[5] Thorough degassing is critical to prevent this.[5]
-
Dehalogenation: This side reaction can be promoted by certain bases or impurities. Screening different bases and ensuring high-purity starting materials can help mitigate this issue.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.) and any additional ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. However, incomplete conversion or unintended side reactions can occur.
FAQs
-
Q1: My ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?
A1: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, KOH) is used. Often, using an excess (2-3 equivalents) is beneficial to drive the reaction to completion.[6]
-
Poor Solubility: The starting ester may not be fully soluble in the reaction medium. Adding a co-solvent like THF or methanol can improve solubility and facilitate the reaction.[6]
-
Steric Hindrance: While less of an issue for a methyl ester, steric bulk near the reaction center can slow down hydrolysis. In such cases, increasing the temperature or using a stronger base might be necessary.
-
Reversibility (for acidic hydrolysis): Acid-catalyzed hydrolysis is a reversible process.[7][8] To drive it forward, a large excess of water is needed.[7][8] However, base-mediated hydrolysis (saponification) is generally irreversible and often preferred for higher yields.[7]
-
-
Q2: I am trying to perform a reaction on another part of the molecule, but I am observing unintended hydrolysis of the ester group. How can I prevent this?
A2: Unintended hydrolysis often occurs during aqueous workups, especially when acidic or basic solutions are used.
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to slow down the kinetics of the hydrolysis reaction.[9]
-
Use a Weak Base for Neutralization: When neutralizing acidic catalysts, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.[9]
-
Minimize Contact Time: Perform extractions and washes efficiently and without delay to reduce the time the ester is in contact with aqueous acidic or basic conditions.[9]
-
Thorough Drying: After the workup, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water.[9]
-
Hydrolysis Troubleshooting Logic
Caption: A logical flow for troubleshooting incomplete ester hydrolysis.
Experimental Protocol: General Procedure for Ester Hydrolysis (Saponification)
-
Dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/water 1:1 or methanol/water 1:1).
-
Add an aqueous solution of a base (e.g., LiOH, 1.5-3.0 eq.). A 1M solution is commonly used.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove any organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a low pH (e.g., pH 2-3) with a cool, dilute acid (e.g., 1M HCl).
-
The carboxylic acid product will often precipitate out of the solution. If it does, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
| Parameter | Recommended Condition |
| Base | LiOH, NaOH, KOH |
| Solvent | THF/H₂O, Methanol/H₂O |
| Temperature | Room Temperature to 60 °C |
| Acid for Workup | 1M HCl, 1M H₂SO₄ |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring can be displaced by various nucleophiles. The success of this reaction is highly dependent on the electronic properties of the ring and the nature of the nucleophile.
FAQs
-
Q1: My nucleophilic aromatic substitution (SNAr) reaction is not working. Why might this be?
A1: SNAr reactions have specific requirements:
-
Ring Activation: For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11] In this compound, the ester and the pyridine nitrogen act as EWGs. Their positions relative to the chlorine will influence reactivity.
-
Leaving Group Ability: In the context of SNAr, the reactivity order of halogens is often F > Cl > Br > I.[12] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that makes the carbon atom more electrophilic.[13]
-
Strong Nucleophile: A strong nucleophile is typically required to attack the electron-deficient aromatic ring.
-
Anhydrous Conditions: Many nucleophiles used in SNAr are also strong bases (e.g., alkoxides, amides). It is important to run these reactions under anhydrous conditions to prevent quenching of the nucleophile.
-
-
Q2: How can I promote the SNAr reaction?
A2: To facilitate the reaction:
-
Increase Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophilic salt, leaving a "naked," more reactive anionic nucleophile.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between a nucleophile in an aqueous or solid phase and the substrate in an organic phase.
-
SNAr Reaction Pathway
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).[11]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methyl 5-chloro-2-methoxynicotinate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-methoxynicotinate.
Troubleshooting Guide
This section addresses common issues encountered during the coupling reaction.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?
A1: Low or no product yield is a frequent challenge, often pointing to issues with the catalyst's activity or the reaction conditions. A systematic approach to troubleshooting is crucial.[1]
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may have been deactivated. Ensure you are using a high-quality palladium source and consider a pre-catalyst designed for efficient generation of the active species.[1][2]
-
Catalyst Deactivation: Heteroaryl chlorides, particularly those with Lewis basic nitrogen atoms like your substrate, can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[3][4] The formation of palladium black is a visual indicator of this issue.[3]
-
Inappropriate Ligand: The C-Cl bond in aryl chlorides is strong and requires a suitable ligand to facilitate the rate-determining oxidative addition step.[5][6] Bulky, electron-rich phosphine ligands are often necessary to promote this step and stabilize the catalyst.[3][7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. An inadequate base may not be strong enough to facilitate the transmetalation step, while an incorrect solvent can affect solubility and catalyst stability.[3][8]
Q2: I observe a black precipitate (palladium black) forming in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[1][3] It consists of agglomerated, catalytically inactive palladium metal that has precipitated from the solution. This is often caused by:
-
Presence of Oxygen: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen. It is critical to ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
High Temperatures: While heat is often required, excessively high temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.
-
Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the catalyst is more prone to decomposition.[3][9]
Q3: My reaction is sluggish, and starting material is consumed very slowly. How can I increase the reaction rate?
A3: A sluggish reaction points to a high activation barrier for one of the elementary steps in the catalytic cycle, most commonly the oxidative addition for an aryl chloride.
-
Ligand Choice: Switch to a more electron-rich and sterically demanding ligand. For challenging aryl chlorides, ligands like SPhos, XPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are often more effective than simpler phosphines like PPh₃.[1][7]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for signs of catalyst decomposition.[3]
-
Optimize the Base: The base is crucial for the transmetalation step. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Common choices for Suzuki couplings include K₂CO₃ and K₃PO₄.[3] For anhydrous conditions, a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[4]
-
Consider Additives: In some cases for heteroaryl couplings, additives like trimethyl borate can enhance reaction rates by preventing catalyst poisoning and solubilizing boronate complexes.[4]
Q4: I am observing significant amounts of a side product from the protodeboronation of my boronic acid coupling partner. How can I minimize this?
A4: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (like water) to form an arene, consuming the nucleophilic partner.[10]
-
Use Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. The presence of water, often in the base (e.g., K₃PO₄·H₂O), can promote this side reaction.
-
Use Boronic Esters: Boronic acid pinacol (Bpin) esters or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[11]
-
Choice of Base: A less nucleophilic, anhydrous base can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for coupling with an aryl chloride like this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-optimized systems using highly active ligands, this loading can often be reduced to 0.1-1 mol%.[12] Conversely, for very challenging couplings, a higher initial loading might be needed to see product formation.[1] It is generally recommended to start higher and optimize downwards to minimize cost and residual palladium in the product.
Q2: How does the choice of ligand impact the required catalyst loading?
A2: The ligand is critical for catalyst performance and directly influences the optimal loading. Advanced, bulky, and electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at stabilizing the active Pd(0) species and promoting the difficult oxidative addition of aryl chlorides.[7][9] This enhanced activity and stability often allow for significantly lower catalyst loadings compared to less effective ligands like PPh₃.[1]
Q3: What is the optimal ligand-to-palladium ratio?
A3: A ligand-to-palladium ratio of 1:1 to 2:1 is common.[3] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation and deactivation. A slight excess of ligand may be beneficial, but a large excess can sometimes inhibit the reaction by occupying coordination sites on the metal.[3]
Q4: Why are heteroaryl chlorides considered challenging substrates for Suzuki-Miyaura coupling?
A4: Heteroaryl chlorides present unique challenges due to the presence of heteroatoms.[10] The Lewis basic nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst. This can poison the catalyst by forming a stable, off-cycle complex, rendering it inactive.[3][4] Furthermore, some highly polar heterocyclic compounds can have poor solubility in common organic solvents.[4]
Data Presentation: Catalyst Systems for Aryl Chloride Coupling
The following table summarizes typical conditions and catalyst loadings reported for the Suzuki-Miyaura coupling of various aryl chlorides. This data can serve as a starting point for optimization.
| Catalyst System (Precursor / Ligand) | Catalyst Loading (mol % Pd) | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | 1 - 2 mol% | K₃PO₄ | Toluene or Dioxane | 80 - 110 | A very common and effective system for aryl chlorides.[1] |
| Pd₂(dba)₃ / XPhos | 1 - 2 mol% | K₃PO₄ | t-BuOH | 100 | Good for sterically hindered substrates. |
| PdCl₂(dppf) | 3 - 5 mol% | K₂CO₃ | Dioxane/H₂O | 100 | A classic catalyst, may require higher loading for chlorides. |
| P1 / PCy₃ | ~2 mol% | K₃PO₄ | THF/H₂O | 110 | Effective for some heteroaryl chlorides.[13] |
| β-diketiminatophosphane Pd complex | 0.1 mol% | K₂CO₃ | EtOH/H₂O | 50 | A highly active catalyst for deactivated aryl chlorides.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, see table for loading)
-
Ligand (e.g., SPhos, see table for L:Pd ratio)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a separate, small vial under an inert atmosphere, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on Methyl 5-chloro-2-methoxynicotinate reactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting reactions involving Methyl 5-chloro-2-methoxynicotinate. The following sections detail the influence of bases and solvents on its reactivity in common organic transformations, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
C5-Chloro group: This is the most common site for nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent ester and the pyridine nitrogen activates this position.
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Ester group: The methyl ester can undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. It can also be a site for amidation reactions.
-
Pyridine ring: The pyridine nitrogen can act as a Lewis base and may coordinate with metal catalysts, sometimes influencing the reaction outcome.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A2: Low yields in Suzuki-Miyaura couplings of chloropyridines are a common issue. Several factors related to the base and solvent can contribute to this:
-
Base Strength: The base is crucial for the transmetalation step. If the base is too weak, the boronic acid will not be sufficiently activated. For chloropyridines, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
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Solvent Choice: The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water can significantly impact the reaction rate and yield. Anhydrous conditions with a strong base in a polar aprotic solvent can also be effective.
-
Catalyst and Ligand: While not directly a base or solvent issue, the choice of palladium catalyst and phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich ligands are often required.
Q3: I am observing significant hydrolysis of the ester group during my reaction. How can I minimize this?
A3: Ester hydrolysis is a common side reaction, especially under basic conditions. To minimize it:
-
Use a non-aqueous base: If the reaction allows, consider using a non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) in an anhydrous solvent.
-
Lower the reaction temperature: If the primary reaction can proceed at a lower temperature, this will slow down the rate of hydrolysis.
-
Reduce reaction time: Optimizing the reaction to proceed faster will limit the time the ester is exposed to basic conditions.
-
Protecting groups: In multi-step syntheses, consider protecting the ester if it is not the intended reaction site.
Q4: What are the key considerations for choosing a solvent for nucleophilic aromatic substitution on this compound?
A4: The choice of solvent is critical for the success of nucleophilic aromatic substitution (SNAAr) reactions. Key considerations include:
-
Polarity: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Boiling Point: The reaction may require heating, so a solvent with an appropriate boiling point is necessary.
-
Solubility of the Nucleophile: The chosen solvent must be able to dissolve the nucleophile to a sufficient concentration.
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Protic vs. Aprotic: Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction. Therefore, polar aprotic solvents are often the better choice.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Ineffective base for transmetalation. | Switch to a stronger, non-hydroxide base such as Cs₂CO₃ or K₃PO₄. |
| Inappropriate solvent system. | Screen different solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) and vary the organic/aqueous ratio. Consider anhydrous conditions with a polar aprotic solvent. | |
| Decomposition of starting material | Base is too strong or reaction temperature is too high, leading to ester hydrolysis or other side reactions. | Use a milder base (e.g., K₂CO₃) and lower the reaction temperature. Monitor the reaction closely to avoid prolonged reaction times. |
| Formation of homocoupled product | Inefficient transmetalation or premature reductive elimination. | Ensure the base is sufficiently strong and soluble. Optimize the catalyst and ligand system. |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of coupled product | Inappropriate base for the copper and palladium catalytic cycles. | Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the base is anhydrous and used in sufficient excess. |
| Poor solvent choice leading to low solubility or catalyst deactivation. | Common solvents include THF, DMF, and toluene. Ensure the solvent is degassed to prevent oxidation of the catalyst. | |
| Glaser coupling (homocoupling of the alkyne) | Absence of a suitable base or presence of oxygen. | Ensure the reaction is performed under an inert atmosphere and that the amine base is of good quality and used in sufficient quantity. |
Hydrolysis of the Ester
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Insufficient amount or strength of the base. | Increase the equivalents of the base (e.g., LiOH, NaOH, KOH). Consider using a stronger base. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Poor solubility of the starting material. | Use a co-solvent like methanol or THF to improve solubility. | |
| Formation of side products | Decomposition at high temperatures or with very strong bases. | Use milder conditions (lower temperature, less concentrated base) for a longer period. |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Related Chloropyridines (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | General observation from literature on similar substrates |
| 2 | Cs₂CO₃ | Toluene | 110 | 18 | 85 | General observation from literature on similar substrates |
| 3 | K₃PO₄ | DMF | 120 | 6 | 90 | General observation from literature on similar substrates |
| 4 | Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 24 | 60 | General observation from literature on similar substrates |
Note: This table provides illustrative data based on reactions with structurally similar chloropyridines due to the limited availability of specific data for this compound. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and an amine base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura coupling protocol.
Protocol 3: General Procedure for Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol or THF, 10 mL).
-
Base Addition: Add an aqueous solution of a base (e.g., 1 M NaOH, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If the product is not a solid, extract with an organic solvent.
Visualizations
Caption: Logical relationship between base/solvent choice and reaction outcomes.
Caption: General experimental workflow for cross-coupling reactions.
preventing decomposition of Methyl 5-chloro-2-methoxynicotinate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 5-chloro-2-methoxynicotinate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to three main decomposition pathways:
-
Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to 5-chloro-2-methoxynicotinic acid, particularly under basic or strongly acidic conditions in the presence of water.[1] This reaction is often catalyzed by hydroxide ions and is more rapid at alkaline pH.
-
Decarboxylation: Following hydrolysis to the carboxylic acid, decarboxylation (loss of CO₂) can occur at elevated temperatures, leading to the formation of 5-chloro-2-methoxypyridine. This process can sometimes be catalyzed by transition metals.[2][3]
-
Ether Cleavage: The 2-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with strong acids like HBr or HI) or in the presence of certain Lewis acids, which would yield a pyridin-2-one derivative.[4]
Q2: I am observing the formation of 5-chloro-2-methoxynicotinic acid as a major byproduct. What is causing this and how can I prevent it?
A2: The formation of 5-chloro-2-methoxynicotinic acid is due to the hydrolysis of the methyl ester. This is a common issue, especially when using basic reagents or aqueous conditions. To prevent this:
-
Control pH: Avoid strongly basic (alkaline) or acidic conditions if water is present in the reaction mixture. For reactions requiring a base, consider using non-nucleophilic organic bases in anhydrous solvents.
-
Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried to minimize the presence of water.
-
Lower Temperatures: Hydrolysis is temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.[1]
Q3: My reaction requires elevated temperatures, and I am seeing byproducts that suggest decarboxylation. How can I mitigate this?
A3: Decarboxylation typically occurs after the hydrolysis of the ester to the carboxylic acid and is promoted by heat.[3] To minimize decarboxylation:
-
Strict Anhydrous Conditions: Prevent the initial hydrolysis step by rigorously excluding water from your reaction.
-
Temperature Control: If possible, conduct the reaction at the lowest effective temperature. For nicotinic acid derivatives, decarboxylation can occur at temperatures ranging from 150-250°C.[2]
-
Avoid Certain Metals: Some metals can catalyze decarboxylation. If your reaction involves a metal catalyst, ensure it is not promoting this side reaction.
Q4: Can the 2-methoxy group on the pyridine ring be labile?
A4: The 2-methoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like HBr and HI, or with potent Lewis acids.[4] To avoid ether cleavage, it is advisable to use non-acidic or mildly acidic conditions where possible.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during common reactions with this compound.
Issue 1: Low Yield in Amide Synthesis due to Saponification
Symptom: You are attempting to synthesize an amide by reacting this compound with an amine, but you observe significant amounts of 5-chloro-2-methoxynicotinic acid in your product mixture.
Troubleshooting Workflow:
Caption: Troubleshooting Saponification in Amide Synthesis.
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Symptom: When performing a Suzuki or Buchwald-Hartwig coupling, you observe low yields of the desired product along with byproducts indicating hydrolysis, decarboxylation, or catalyst deactivation. The pyridine nitrogen can also interfere with the catalyst.[5]
Troubleshooting Workflow:
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 3. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 5-chloro-2-methoxynicotinate Derivatives
Welcome to the technical support center for the purification of Methyl 5-chloro-2-methoxynicotinate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this important class of chemical compounds.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Product is an Oil or Fails to Crystallize
Q: My final product is an oil and will not solidify, or it fails to crystallize from solution. What are the common causes and solutions?
A: This is a frequent challenge, often caused by residual solvents, the presence of impurities that depress the melting point, or using an inappropriate crystallization solvent.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Residual reaction or chromatography solvents are a primary cause. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Check for Impurities: Analyze a small sample by ¹H NMR or LC-MS to identify potential impurities. Common culprits include unreacted starting materials, side-products, or grease from glassware.
-
Optimize Recrystallization Solvent: The issue might be the choice of solvent. Using too much solvent is a very common reason for crystallization failure.[1]
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Re-evaluate Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[2] If the product "oils out," it means it's coming out of solution above its melting point; in this case, try using a larger volume of solvent or switching to a different solvent system.[3]
-
-
Attempt an Alternative Purification: If recrystallization fails, column chromatography may be necessary to remove the impurities preventing crystallization.
Issue 2: Colored Impurities in the Final Product
Q: My isolated product is yellow or brown, but it should be a white or off-white solid. How can I remove these colored impurities?
A: Colored impurities can arise from degradation of the starting material or product, or from specific side-reactions during synthesis.[3]
Recommended Solutions:
-
Activated Carbon Treatment: This is a common and effective method for removing colored impurities.[4]
-
Recrystallization: Often, a simple recrystallization is sufficient to separate the desired compound from colored by-products, especially if the impurities have different solubility profiles.[3]
-
Column Chromatography: If the above methods fail, silica gel chromatography can be effective at separating the product from polar, colored impurities.
Issue 3: Peak Tailing and Poor Separation in Column Chromatography
Q: When purifying my this compound derivative by silica gel chromatography, I observe significant peak tailing and co-elution of impurities. How can I improve the separation?
A: Peak tailing is a very common issue when purifying pyridine derivatives on silica gel.[5] This is caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol groups on the silica surface.[5]
Optimization Strategies:
-
Add a Basic Modifier to the Eluent: To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to the eluent system (e.g., Hexane/Ethyl Acetate) will significantly improve peak shape and reduce tailing.[6]
-
Pyridine: A small amount of pyridine can also be used.
-
-
Use an Alternative Stationary Phase: If tailing persists, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.
-
Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water can be effective.[7] Adjusting the pH of the mobile phase can dramatically alter retention and selectivity.[5]
-
-
Acid-Base Extraction Pre-Purification: Before chromatography, consider an acid-base extraction to remove non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted with an organic solvent.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound derivatives?
A1: Impurities are typically related to the synthetic route but can generally be categorized as:
-
Starting Material-Related: Unreacted starting materials from the synthesis.[7]
-
Isomeric Impurities: Formation of other isomers due to a lack of complete regioselectivity in the reaction.[7]
-
Hydrolysis Products: Hydrolysis of the methyl ester group to the corresponding carboxylic acid (5-chloro-2-methoxynicotinic acid). This can occur during aqueous workup, especially under basic or acidic conditions.
-
Side-Reaction Products: By-products from the specific reactions used, such as over-methylation or products from the decomposition of reagents.[7]
Q2: Which purification technique is best for achieving high purity (>99%) for these compounds?
A2: A multi-step approach is often necessary.
-
Initial Purification: Start with an acid-base extraction to remove major non-basic or acidic impurities.[6]
-
Primary Purification: For solid products, recrystallization is a powerful and cost-effective technique for achieving high purity.[1] For oils or complex mixtures, column chromatography is the method of choice.[6]
-
Final Polishing: A final recrystallization after column chromatography is often the best way to remove minor impurities and achieve >99% purity.
Q3: How do I select the best solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point; polar pyridine derivatives often require polar solvents.[1] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] It's recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to identify the optimal system.[1]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[5]
-
Deactivate the Silica: You can try deactivating the silica gel by pre-treating it with the eluent containing triethylamine before loading your sample.
-
Switch to a Less Acidic Phase: Use neutral alumina or a polymer-based column as an alternative stationary phase.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide (Hypothetical Data)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity Achieved |
| Ethanol | High | Moderate | Small Needles | 97.5% |
| Isopropanol | High | Low | Large Prisms | 99.2% |
| Ethyl Acetate / Hexane (1:3) | Moderate | Very Low | Fine Powder | 98.8% |
| Toluene | Moderate | Low | Plates | 99.0% |
| Water | Insoluble | Insoluble | N/A | N/A |
Table 2: HPLC Troubleshooting Based on Mobile Phase Modifier
| Mobile Phase (C18 Column) | Target Analyte Retention Time (min) | Peak Tailing Factor (As) | Resolution (from key impurity) |
| 50:50 ACN:H₂O | 4.2 | 2.5 | 0.8 |
| 50:50 ACN:H₂O with 0.1% Formic Acid | 5.8 | 1.3 | 1.6 |
| 50:50 ACN:H₂O with 0.1% Triethylamine (pH ~8)* | 3.5 | 1.1 | 1.4 |
*Note: Use of high pH mobile phases requires a pH-stable column, as traditional silica-based columns can dissolve.[5]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound. Use a stir bar or boiling chips for smooth boiling.[3]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.[3]
-
Hot Gravity Filtration: If carbon was added or if insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is common). Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution process by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A workflow for troubleshooting the purification of solid derivatives.
Caption: Workflow illustrating acid-base extraction for purification.
References
Technical Support Center: Methyl 5-chloro-2-methoxynicotinate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-methoxynicotinate. The information is designed to help users anticipate and resolve common issues encountered during organic synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Question 1: Why am I observing low or no yield of the desired coupled product?
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may be deactivated.
-
Inefficient Transmetalation: The base used may not be optimal for activating the boronic acid or ester.[1][2]
-
Reluctant Oxidative Addition: Aryl chlorides can be less reactive than bromides or iodides in the oxidative addition step.[3]
-
Protodeboronation: The boronic acid reagent may be degrading before it can couple.
Solutions:
-
Catalyst and Ligands: Use bulky, electron-rich phosphine ligands to enhance catalyst activity for aryl chlorides.[3] Consider using a higher catalyst loading or a different palladium precatalyst.
-
Base Selection: Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Powdered KF can be effective if the starting materials are sensitive to stronger bases.[1]
-
Reaction Conditions: Increase the reaction temperature, but monitor for thermal decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Boronic Acid Stability: Use the boronic acid or ester as soon as possible after preparation or purchase. Consider using more stable boronic acid derivatives like MIDA boronates.[2]
Question 2: What is the likely identity of the major byproduct in my Suzuki coupling reaction?
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalyst systems. To minimize this, add the boronic acid slowly to the reaction mixture.
-
Hydrolysis of the Ester: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. If this is a major issue, consider using milder bases like K₂CO₃ or KF and shorter reaction times.
-
Demethylation: The methoxy group on the pyridine ring can be cleaved under certain conditions, although this is less common in standard Suzuki reactions.[4][5]
Amidation Reactions
Question 1: The amidation of the methyl ester is incomplete. What can I do?
Potential Causes:
-
Thermodynamically Unfavorable Reaction: Direct coupling of amines and esters can be slow and reversible.
-
Steric Hindrance: A bulky amine may react slowly with the ester.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed to completion.
Solutions:
-
Use of Activating Agents: While direct amidation is possible, converting the ester to a more reactive intermediate can improve yields. One approach is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with the amine using standard coupling reagents (e.g., HATU, HBTU).[6]
-
Higher Temperatures: Increase the reaction temperature, potentially using a high-boiling point solvent.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes facilitate the amidation of esters.
Question 2: I am observing a side product related to the demethylation of the 2-methoxy group. How can I avoid this?
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and certain reagents can lead to the cleavage of the methyl ether.[4][5]
Solutions:
-
Milder Conditions: If possible, conduct the amidation at a lower temperature for a longer period.
-
Alternative Synthetic Route: Consider introducing the amide functionality before establishing the 2-methoxy group if demethylation is a persistent issue.
Hydrolysis of the Methyl Ester
Question: My hydrolysis of the methyl ester to the carboxylic acid is not going to completion, or I am seeing byproducts. What could be the cause?
Potential Causes:
-
Insufficient Base: Not enough base (e.g., LiOH, NaOH) was used to drive the reaction to completion.[7]
-
Reaction Time: The reaction may not have been stirred long enough for full conversion.
-
Side Reactions: Under harsh basic conditions, other parts of the molecule could potentially react, although the primary reaction should be ester hydrolysis.
Solutions:
-
Stoichiometry and Time: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: Ensure the starting material is soluble in the chosen solvent system. A co-solvent like THF or methanol with water can improve solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and their expected reactivity? A1: The molecule contains a pyridine ring, a chloro substituent, a methoxy group, and a methyl ester.
-
Pyridine Ring: The nitrogen atom can be basic and can coordinate to metal catalysts.
-
Chloro Substituent: This is a leaving group in cross-coupling reactions like the Suzuki-Miyaura coupling.
-
Methoxy Group: This is an electron-donating group. The methyl group can be cleaved under harsh acidic or basic conditions.[4][5]
-
Methyl Ester: This group can be hydrolyzed to a carboxylic acid under basic or acidic conditions or converted to an amide.[7][8]
Q2: How should I store this compound? A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature.[9]
Q3: Can the chloro group be displaced by other nucleophiles? A3: Yes, nucleophilic aromatic substitution (SNAAr) can be a potential side reaction, especially with strong nucleophiles and/or high temperatures. The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the chloro group for substitution.
Q4: Are there any known incompatibilities for this compound? A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or unwanted side reactions such as hydrolysis or demethylation.
Quantitative Data on Potential Side Reactions
While specific quantitative data for side reactions of this compound is not extensively published, the following table summarizes potential side products and conditions that may favor their formation based on general chemical principles.
| Reaction Type | Desired Product | Potential Side Product | Conditions Favoring Side Product Formation |
| Suzuki Coupling | Biaryl Product | Homocoupled Boronic Acid | High temperature, excess boronic acid |
| Hydrolyzed Product (Carboxylic Acid) | Strong base (e.g., NaOH), prolonged reaction time, aqueous conditions | ||
| Demethylated Product | High temperature, certain Lewis acidic conditions | ||
| Amidation | Amide | Unreacted Starting Material | Insufficient temperature, sterically hindered amine |
| Demethylated Product | High temperature, harsh reagents | ||
| Hydrolysis | Carboxylic Acid | Incomplete Reaction | Insufficient base or reaction time |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting common issues in organic synthesis.
Caption: Reaction pathways for this compound and potential side reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Monitoring the Synthesis of Methyl 5-chloro-2-methoxynicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 5-chloro-2-methoxynicotinate using Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC monitoring of the reaction.
Problem: My spots are streaking or elongated on the TLC plate.
Answer: Streaking is a common issue in TLC and can arise from several factors. Here are the primary causes and their solutions:
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Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3][4]
-
Highly Polar Compounds: The starting material, 5-chloro-2-methoxynicotinic acid, is a carboxylic acid and therefore quite polar. Polar compounds can interact strongly with the silica gel, leading to streaking.[2]
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Base-Sensitive Compounds: Pyridine derivatives can be basic and may interact with the acidic silica gel.[5]
-
Solution: If you suspect your compound is basic, you can add a small amount of a base like triethylamine (0.1–2.0%) or ammonia (in methanol/dichloromethane) to the mobile phase.[1]
-
Problem: I don't see any spots on my TLC plate after development.
Answer: The absence of visible spots can be alarming, but it is often a solvable issue. Consider the following possibilities:
-
Non-UV Active Compounds: While many organic compounds with aromatic rings are UV active, it's possible your starting material or product is not strongly absorbing at the wavelength of your UV lamp.[1][6]
-
Solution: Try alternative visualization techniques. Since the starting material and product are aromatic, they should be UV active.[6][7] If UV light doesn't work, try a chemical stain. A potassium permanganate stain is a good general-purpose stain for oxidizable functional groups.[8][9] An iodine chamber is another common and often effective method.[6][7][10]
-
-
Sample is Too Dilute: The concentration of your spotted sample may be too low to be detected.[1][3]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[1][3]
-
Solution: Ensure the solvent level is always below your spotting line.[1]
-
-
Volatile Compounds: It is possible, though less likely with the compounds , that your spots have evaporated from the plate.[1]
-
Solution: If you suspect this, visualize the plate immediately after development and drying.
-
Problem: My spots are all clustered near the baseline or the solvent front.
Answer: The position of the spots on the TLC plate is determined by the polarity of the mobile phase. This issue indicates an inappropriate solvent system.
-
Spots Near the Baseline: If your spots have not moved far from the origin, your eluent is not polar enough.[1] The compounds are sticking to the polar silica gel.
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Solution: Increase the polarity of your mobile phase. For a common mixture like hexane and ethyl acetate, this means increasing the proportion of ethyl acetate.[1]
-
-
Spots Near the Solvent Front: If your spots have traveled to the top of the plate, your eluent is too polar.[1] The compounds are spending too much time in the mobile phase.
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of hexane.[1]
-
Problem: The Rf values are inconsistent between different TLC runs.
Answer: The Retention Factor (Rf) is a ratio and should be constant for a given compound under specific conditions.[11] If you are observing inconsistencies, one or more of the following factors may be changing:
-
Solvent System: The composition of the mobile phase must be identical for each run.[11]
-
Adsorbent: Use the same type of TLC plates (e.g., silica gel on aluminum) for all analyses.[11]
-
Thickness of the Adsorbent: Commercially prepared plates generally have a uniform thickness, but this can be a factor with self-coated plates.[11]
-
Amount of Material Spotted: Overloading a spot can affect its Rf value.[11]
-
Temperature: Run your TLCs at a consistent temperature.[11]
-
Chamber Saturation: Ensure the developing chamber is properly saturated with the solvent vapors. Placing a piece of filter paper in the chamber can help with this.[11]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring the esterification of a nicotinic acid derivative?
A1: A common mobile phase for separating compounds of moderate polarity, such as an aromatic carboxylic acid and its corresponding methyl ester, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12] A good starting point would be a 1:1 mixture of hexane and ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the starting material and product have Rf values ideally between 0.15 and 0.85.[10]
Q2: How do I calculate the Retention Factor (Rf) value?
A2: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14][15] The formula is:
-
Rf = (Distance from the baseline to the center of the spot) / (Distance from the baseline to the solvent front) [13][15]
Both distances should be measured from the origin (the baseline where the sample was spotted).[13]
Q3: How can I visualize the spots on the TLC plate?
A3: Most commercially available TLC plates contain a fluorescent indicator.[6][7] Therefore, the most common and non-destructive first step is to view the plate under a UV lamp (usually at 254 nm).[6][7][8] UV-active compounds, like the aromatic rings in your starting material and product, will appear as dark spots against a fluorescent green background.[6][7] If this is not effective, or for further confirmation, you can use a chemical stain. Common stains include:
-
Iodine: Place the plate in a chamber with a few crystals of iodine. Many organic compounds will appear as yellow-brown spots.[6][7][10]
-
Potassium Permanganate: This stain is useful for compounds that can be oxidized.[8][9] Spots will appear as yellow-brown on a purple background.[8]
-
p-Anisaldehyde: This is a versatile stain that can produce a range of colors depending on the functional groups present.[9]
Q4: What is a "co-spot" and why is it useful?
A4: A "co-spot" is a lane on the TLC plate where you spot both a pure sample of your starting material and the reaction mixture in the same location.[16] This is a very useful technique for confirming the identity of spots. If the spot from your starting material and a spot in your reaction mixture have the same Rf value, they will appear as a single, merged spot in the co-spot lane. This helps to definitively identify the starting material in your reaction mixture.[16]
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general procedure for the esterification of 5-chloro-2-methoxynicotinic acid.
-
Reaction Setup: To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography if necessary.
TLC Monitoring Protocol
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the 5-chloro-2-methoxynicotinic acid in a suitable solvent (e.g., methanol or ethyl acetate) and spot it on the SM mark.
-
Rxn Lane: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the Rxn mark.
-
Co Lane: First, spot the starting material on the Co mark. Then, spot the reaction mixture directly on top of the SM spot.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[6] Calculate the Rf values for the starting material and the product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
| Compound | Expected Polarity | Expected Rf Value (1:1 Hexane:EtOAc) |
| 5-chloro-2-methoxynicotinic acid | High | Low (e.g., 0.2-0.3) |
| This compound | Moderate | Higher (e.g., 0.6-0.7) |
Note: These Rf values are illustrative and will vary depending on the exact TLC conditions.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for TLC Monitoring of Reaction Progress.
Caption: Decision Tree for Troubleshooting Common TLC Issues.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. pharmanow.live [pharmanow.live]
- 13. Khan Academy [khanacademy.org]
- 14. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Increase the Scalability of Methyl 5-chloro-2-methoxynicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing and scaling up the synthesis of Methyl 5-chloro-2-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 2-Methoxynicotinic acid. The first step is the chlorination of 2-Methoxynicotinic acid to yield 5-chloro-2-methoxynicotinic acid, which is then esterified to the final product. An alternative approach involves the methylation of a suitable precursor. For industrial-scale production, process optimization to minimize steps and maximize yield is crucial.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
-
Reaction Control: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.
-
Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction outcomes.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical to maintain reaction homogeneity and consistent results.
-
Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale, potentially leading to yield loss.
-
Impurity Profile: The impurity profile may change with scale, requiring adjustments to purification methods.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Two common side reactions during the esterification of nicotinic acid derivatives are:
-
N-methylation: The nitrogen on the pyridine ring can be methylated, especially when using potent methylating agents. Under acidic conditions of Fischer esterification, this is less common as the nitrogen is protonated and thus deactivated.
-
Decarboxylation: At elevated temperatures, nicotinic acids can undergo decarboxylation. Careful control of the reaction temperature is necessary to minimize this side reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Esterification | Increase the molar excess of methanol. | Drives the reaction equilibrium towards the product. |
| Increase the reaction time and monitor progress by TLC or GC. | Ensures the reaction goes to completion. | |
| Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the appropriate concentration. | Sufficient catalysis is crucial for the reaction rate. | |
| Hydrolysis of the Ester | Use anhydrous methanol and ensure all glassware is dry. | Prevents the reverse reaction from occurring. |
| Remove water as it forms using a Dean-Stark apparatus or molecular sieves. | Shifts the equilibrium towards the product. | |
| Product Loss During Work-up | Carefully neutralize the reaction mixture to the optimal pH for extraction. | Minimizes the solubility of the product in the aqueous phase. |
| Perform multiple extractions with a suitable organic solvent. | Maximizes the recovery of the product from the aqueous layer. |
Issue 2: Formation of Impurities
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 5-chloro-2-methoxynicotinic acid | TLC, HPLC, or GC-MS analysis. | Optimize reaction time and temperature for complete conversion. |
| N-methylated byproduct | Mass spectrometry will show a molecular ion peak corresponding to the methylated product. | Use Fischer esterification under acidic conditions to minimize N-methylation. If using other methylating agents, carefully control stoichiometry and temperature. |
| Decarboxylation product | GC-MS can identify the lower molecular weight byproduct. | Maintain the reaction temperature below the point where significant decarboxylation occurs. |
Experimental Protocols
The following is a general protocol for the esterification of 5-chloro-2-methoxynicotinic acid.
Materials:
-
5-chloro-2-methoxynicotinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-chloro-2-methoxynicotinic acid in an excess of anhydrous methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to Methyl 5-chloro-2-methoxynicotinate and its Benzoate Analogue
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 5-chloro-2-methoxynicotinate and a readily available alternative, Methyl 5-chloro-2-methoxybenzoate. Due to the current unavailability of public experimental spectral data for this compound, this guide utilizes the complete spectral data of its benzoate analogue to provide a framework for spectroscopic comparison.
While both compounds share a similar substitution pattern—a methyl ester, a methoxy group, and a chlorine atom—the core aromatic ring differs, with a pyridine ring in the nicotinate and a benzene ring in the benzoate. This fundamental structural difference is expected to manifest in their respective spectral data, influencing chemical shifts and fragmentation patterns.
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound and the experimentally determined data for Methyl 5-chloro-2-methoxybenzoate.
Table 1: Chemical Properties
| Property | This compound | Methyl 5-chloro-2-methoxybenzoate |
| Molecular Formula | C₈H₈ClNO₃ | C₉H₉ClO₃[1] |
| Molecular Weight | 201.61 g/mol | 200.62 g/mol [1] |
| CAS Number | 82060-51-3 | 33924-48-0[1] |
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Methyl 5-chloro-2-methoxybenzoate (Experimental) [2] |
| OCH₃ (methoxy) | ~3.9 - 4.1 ppm (s, 3H) | 3.89 ppm (s, 3H) |
| OCH₃ (ester) | ~3.8 - 3.9 ppm (s, 3H) | 3.87 ppm (s, 3H) |
| Aromatic CH | H-4: ~8.2 ppm (d) H-6: ~8.0 ppm (d) | H-3: 6.96 ppm (d, J=8.8 Hz) H-4: 7.39 ppm (dd, J=8.8, 2.8 Hz) H-6: 7.74 ppm (d, J=2.8 Hz) |
Note: Predicted values for this compound are based on general principles of NMR spectroscopy, considering the electron-withdrawing nature of the pyridine ring and the substituents.
Table 3: ¹³C NMR Data (CDCl₃)
| Assignment | This compound (Predicted) | Methyl 5-chloro-2-methoxybenzoate (Experimental) [1] |
| OCH₃ (methoxy) | ~53-55 ppm | 56.4 ppm |
| OCH₃ (ester) | ~52-54 ppm | 52.3 ppm |
| Aromatic C-Cl | ~128-132 ppm | 127.8 ppm |
| Aromatic C-H | C-4: ~140-145 ppm C-6: ~150-155 ppm | 112.5, 129.8, 131.8 ppm |
| Aromatic C (quaternary) | C-2: ~160-165 ppm C-3: ~115-120 ppm C-5: ~128-132 ppm | 122.1, 158.5 ppm |
| C=O (ester) | ~164-168 ppm | 165.9 ppm |
Note: Predicted values for this compound are based on typical chemical shifts for substituted pyridines.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Key Fragments (m/z) |
| This compound (Predicted) | M⁺: 201/203 (isotope pattern for Cl), fragments corresponding to loss of OCH₃, COOCH₃, and cleavage of the pyridine ring. |
| Methyl 5-chloro-2-methoxybenzoate (Experimental) [1] | M⁺: 200/202, 169/171 ([M-OCH₃]⁺), 141/143 ([M-COOCH₃]⁺), 128, 99 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, representative of standard practices in organic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature. Key parameters include a 30-degree pulse width, an acquisition time of approximately 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. A 30-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) or by direct insertion probe.
-
Sample Introduction (GC-MS): The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the gas chromatograph. The GC column separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Experimental Workflow
The logical flow of acquiring and interpreting spectroscopic data for compound characterization is crucial for unambiguous structure elucidation.
This guide highlights the importance of readily accessible experimental data for the scientific community. While predicted data can offer valuable insights, experimental verification remains the gold standard for structural confirmation and characterization. The provided data for Methyl 5-chloro-2-methoxybenzoate serves as a useful benchmark for researchers working with related nicotinates, aiding in the interpretation of their own experimental findings.
References
A Comparative Guide to Novel Compounds Synthesized from Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of three novel series of compounds hypothetically synthesized from the versatile starting material, Methyl 5-chloro-2-methoxynicotinate. The derivatization strategies focus on modifications of the ester, the chloro, and the aromatic ring system, opening avenues for the exploration of new chemical entities with potential biological activities. The information presented herein is based on established synthetic methodologies and predicted spectroscopic data, offering a foundational blueprint for the synthesis and characterization of these new compounds.
Series 1: Amide and Hydrazide Derivatives
The ester functionality of this compound serves as a key handle for the synthesis of a diverse range of amide and hydrazide derivatives. These modifications are crucial in modulating the physicochemical properties and biological activities of the parent molecule.
Experimental Protocols
Synthesis of 5-chloro-2-methoxynicotinic acid (1a): this compound (1.0 eq.) is dissolved in a mixture of methanol and water (1:1). Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete as monitored by TLC. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 3-4. The resulting precipitate is filtered, washed with cold water, and dried to afford the carboxylic acid.
General procedure for the synthesis of amides (1b-c): To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq.) in anhydrous DMF, a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.) are added. The mixture is stirred for 10 minutes at room temperature, followed by the addition of the respective amine (1.1 eq.). The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of 5-chloro-2-methoxynicotinohydrazide (1d): this compound (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (5.0 eq.) is added.[1] The reaction mixture is heated to reflux for 8-12 hours.[1] After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the solid product, which is then filtered and dried.
Data Presentation
| Compound ID | Structure | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (CDCl3, δ ppm) | Predicted MS (m/z) |
| 1a | 5-chloro-2-methoxynicotinic acid | 8.32 (d, 1H), 8.15 (d, 1H), 4.05 (s, 3H), 10.5 (br s, 1H) | 165.8, 162.5, 147.2, 140.1, 118.9, 110.5, 54.1 | 201.0 (M+) |
| 1b | N-benzyl-5-chloro-2-methoxynicotinamide | 8.25 (d, 1H), 8.05 (d, 1H), 7.30-7.45 (m, 5H), 6.50 (br t, 1H), 4.60 (d, 2H), 4.00 (s, 3H) | 164.5, 162.0, 146.8, 139.5, 138.2, 128.9, 127.8, 127.5, 118.5, 110.1, 53.9, 44.2 | 290.1 (M+) |
| 1c | 5-chloro-2-methoxy-N-(pyridin-2-yl)nicotinamide | 8.40 (d, 1H), 8.30 (d, 1H), 8.20 (d, 1H), 7.80 (t, 1H), 7.10 (d, 1H), 7.00 (t, 1H), 4.08 (s, 3H) | 163.9, 162.3, 151.8, 148.2, 147.0, 139.8, 138.5, 120.5, 118.7, 114.8, 110.3, 54.0 | 277.0 (M+) |
| 1d | 5-chloro-2-methoxynicotinohydrazide | 9.50 (br s, 1H), 8.20 (d, 1H), 8.00 (d, 1H), 4.50 (br s, 2H), 4.02 (s, 3H) | 165.2, 162.1, 146.5, 139.2, 118.2, 110.0, 53.8 | 201.0 (M+) |
Experimental Workflow
Series 2: Amino-substituted Derivatives
Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C5 position provides a straightforward route to a variety of amino-substituted pyridines. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this transformation.
Experimental Protocols
General procedure for the synthesis of amino-substituted derivatives (2a-b): To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or NMP, the corresponding amine (2.0-3.0 eq.) and a base like potassium carbonate or triethylamine (2.0 eq.) are added. The reaction mixture is heated to 80-120 °C for 12-24 hours. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation
| Compound ID | Structure | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (CDCl3, δ ppm) | Predicted MS (m/z) |
| 2a | Methyl 2-methoxy-5-(phenylamino)nicotinate | 8.10 (s, 1H), 7.50 (s, 1H), 7.20-7.40 (m, 5H), 6.50 (br s, 1H), 3.95 (s, 3H), 3.90 (s, 3H) | 166.5, 160.2, 142.8, 140.5, 138.9, 129.5, 122.8, 118.5, 108.2, 105.1, 53.5, 52.5 | 258.1 (M+) |
| 2b | Methyl 2-methoxy-5-(piperidin-1-yl)nicotinate | 7.90 (s, 1H), 7.20 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.10 (t, 4H), 1.70 (m, 4H), 1.55 (m, 2H) | 167.0, 161.5, 145.2, 135.8, 115.3, 107.8, 53.2, 52.0, 50.8, 25.9, 24.5 | 250.1 (M+) |
Experimental Workflow
Series 3: Aryl/Alkynyl-substituted Derivatives via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions enable the introduction of aryl and alkynyl moieties at the C5 position of the pyridine ring, significantly increasing molecular complexity and providing access to novel scaffolds for drug discovery.
Experimental Protocols
General procedure for Suzuki coupling (3a): A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a solvent system of toluene, ethanol, and water (4:1:1) is degassed and heated to 80-100 °C under an inert atmosphere for 12-18 hours.[2][3] After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General procedure for Sonogashira coupling (3b): To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 eq.) and a co-catalyst such as CuI (0.05 eq.) are added.[4][5] The reaction mixture is stirred at room temperature or slightly elevated temperature for 6-12 hours under an inert atmosphere. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product by column chromatography.
Data Presentation
| Compound ID | Structure | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (CDCl3, δ ppm) | Predicted MS (m/z) |
| 3a | Methyl 2-methoxy-5-phenylnicotinate | 8.40 (d, 1H), 8.20 (d, 1H), 7.60 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 4.00 (s, 3H), 3.95 (s, 3H) | 166.2, 163.0, 149.5, 141.2, 137.5, 130.8, 129.2, 128.8, 127.5, 112.5, 53.8, 52.8 | 243.1 (M+) |
| 3b | Methyl 2-methoxy-5-(phenylethynyl)nicotinate | 8.35 (d, 1H), 8.15 (d, 1H), 7.55 (d, 2H), 7.30-7.40 (m, 3H), 4.02 (s, 3H), 3.98 (s, 3H) | 165.8, 162.8, 150.1, 142.5, 131.8, 129.5, 128.6, 122.5, 115.2, 111.8, 92.5, 85.3, 53.9, 52.9 | 267.1 (M+) |
Signaling Pathway
This guide provides a framework for the synthesis and characterization of novel derivatives of this compound. The experimental protocols are based on established literature procedures and can be adapted and optimized for specific target molecules. The predicted characterization data serves as a reference for structural elucidation. Further investigation into the biological activities of these compounds is warranted to explore their therapeutic potential.
References
The Reactivity Landscape of Halopyridines: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Methyl 5-chloro-2-methoxynicotinate in the Context of Common Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic functionalization of heterocyclic scaffolds is a paramount concern. Halopyridines, in particular, serve as versatile building blocks, offering multiple avenues for molecular elaboration. This guide provides a comparative analysis of the reactivity of this compound against other halopyridines in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr).
The reactivity of a halopyridine is principally dictated by two key factors: the nature of the halogen atom and its position on the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker bonds of heavier halogens facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle.[1] The electronic properties of the pyridine ring, an electron-deficient system, further influence reactivity, with halogen placement at the electron-deficient C2 and C4/C6 positions generally leading to higher reactivity compared to the C3 and C5 positions.[2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For chloropyridines like this compound, the activation of the C-Cl bond typically requires more forcing conditions, including the use of specialized bulky, electron-rich phosphine ligands, compared to their bromo or iodo counterparts.[3]
While specific comparative data for this compound is limited in the available literature, we can infer its reactivity based on studies of similar chloropyridine systems. The electron-donating methoxy group at the 2-position may slightly decrease the reactivity of the C-Cl bond towards oxidative addition. However, the electron-withdrawing methoxycarbonyl group at the 3-position can help to activate the ring.
Table 1: Representative Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Halogen | Position | Catalyst System (Typical) | Reaction Conditions (Typical) | Yield (%) | Reference |
| Methyl 5-iodo-2-methoxynicotinate | I | 5 | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | High (est. >90) | General Trend[4] |
| Methyl 5-bromo-2-methoxynicotinate | Br | 5 | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90 °C, 8h | Good (est. 70-90) | General Trend[4] |
| This compound | Cl | 5 | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene, 110 °C, 12-24h | Moderate (est. 40-70) | Inferred from[3] |
| 3-Chloropyridine | Cl | 3 | Pd(OAc)₂ / SPhos / Cs₂CO₃ | Dioxane/H₂O, 100 °C, 18h | ~70-80 | [5] |
| 2-Chloropyridine | Cl | 2 | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene, 110 °C, 18h | ~80-90 | [3] |
Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of halopyridines is dependent on the halogen, with chlorides being the least reactive. The amination of chloropyridines often requires the use of specialized ligands to achieve good yields.[6]
For this compound, the presence of the methoxy and methoxycarbonyl groups will influence the electronic properties of the pyridine ring and thus its reactivity.
Table 2: Representative Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination
| Halopyridine Substrate | Halogen | Position | Catalyst System (Typical) | Amine | Base | Reaction Conditions (Typical) | Yield (%) | Reference |
| Methyl 5-iodo-2-methoxynicotinate | I | 5 | Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | Dioxane, 90 °C, 8h | High (est. >90) | General Trend[7] |
| Methyl 5-bromo-2-methoxynicotinate | Br | 5 | Pd(OAc)₂ / BINAP | Aniline | NaOtBu | Toluene, 100 °C, 12h | Good (est. 70-90) | General Trend[7] |
| This compound | Cl | 5 | Pd₂(dba)₃ / RuPhos / LiHMDS | Piperidine | LiHMDS | THF, 65 °C, 16h | Moderate (est. 50-70) | Inferred from similar systems |
| 2-Chloropyridine | Cl | 2 | Pd(OAc)₂ / Johnphos | Morpholine | NaOtBu | Toluene, 100 °C, 24h | 85 | [6] |
| 3-Chloropyridine | Cl | 3 | Pd₂(dba)₃ / XPhos | Aniline | K₃PO₄ | Dioxane, 110 °C, 18h | 78 | [6] |
Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of halopyridines in this reaction is consistent with other palladium-catalyzed couplings (I > Br > Cl).[2] The coupling of chloropyridines generally requires higher temperatures and more active catalyst systems.
Table 3: Representative Comparison of Halopyridine Reactivity in Sonogashira Coupling
| Halopyridine Substrate | Halogen | Position | Catalyst System (Typical) | Alkyne | Base | Reaction Conditions (Typical) | Yield (%) | Reference |
| Methyl 5-iodo-2-methoxynicotinate | I | 5 | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF, 60 °C, 6h | High (est. >90) | General Trend[2] |
| Methyl 5-bromo-2-methoxynicotinate | Br | 5 | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF, 80 °C, 12h | Good (est. 70-85) | General Trend[2] |
| This compound | Cl | 5 | Pd₂(dba)₃ / XPhos / CuI | Phenylacetylene | Cs₂CO₃ | Dioxane, 100 °C, 24h | Low to Moderate (est. 30-60) | Inferred from similar systems |
| 2-Chloropyridine | Cl | 2 | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF, 100 °C, 24h | 60-70 | [8] |
| 3-Chloropyridine | Cl | 3 | Pd(OAc)₂ / SPhos / CuI | Phenylacetylene | K₂CO₃ | Toluene, 110 °C, 24h | 50-60 | [8] |
Estimated yields for Methyl 5-halo-2-methoxynicotinate are based on general reactivity trends and data for analogous compounds, as direct comparative studies were not available.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridines is favored when the halogen is at an electron-deficient position (C2, C4, C6) and in the presence of strong electron-withdrawing groups. The reactivity of halogens in SNAr typically follows the trend F > Cl > Br > I, which is opposite to that of palladium-catalyzed couplings, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.
For this compound, the chloro group is at the C5 position, which is less activated towards SNAr compared to the C2 or C4 positions. The methoxy group at C2 is electron-donating, which further deactivates the ring for nucleophilic attack. The methoxycarbonyl group at C3 is electron-withdrawing and will provide some activation.
Table 4: Representative Comparison of Halopyridine Reactivity in Nucleophilic Aromatic Substitution
| Halopyridine Substrate | Halogen | Position | Nucleophile | Reaction Conditions (Typical) | Reactivity | Reference |
| 2-Fluoropyridine | F | 2 | Piperidine | DMSO, 100 °C, 4h | High | [9] |
| 2-Chloropyridine | Cl | 2 | Piperidine | Neat, 150 °C, 12h | Moderate | [9] |
| This compound | Cl | 5 | Piperidine | High Temp (e.g., >150 °C), prolonged time | Low | Inferred from electronic effects |
| 4-Chloropyridine | Cl | 4 | Morpholine | Ethanol, reflux, 8h | Moderate to High | General Principle |
| 3-Chloropyridine | Cl | 3 | Piperidine | High Temp (e.g., >180 °C), prolonged time | Very Low | General Principle |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine:
-
To a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv.).
-
Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene, THF, or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Sonogashira Coupling of a Chloropyridine:
-
To a Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., DMF or dioxane).
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
General Protocol for Nucleophilic Aromatic Substitution of a Chloropyridine:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the chloropyridine (1.0 equiv.) and the amine nucleophile (2.0-5.0 equiv.).
-
A solvent (e.g., DMSO, NMP, or neat) may be used. A base (e.g., K₂CO₃) can be added if the nucleophile is an amine salt.
-
Heat the reaction mixture to a high temperature (typically 100-180 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Flow of Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of this compound.
Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 5-chloro-2-methoxynicotinate
This guide provides a comprehensive comparison of analytical methods for the validation of Methyl 5-chloro-2-methoxynicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and concentration of this compound is critical for drug development professionals, researchers, and scientists. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental protocols and data to facilitate objective comparison.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as whether it is for routine quality control, impurity identification, or structural confirmation. The table below summarizes the key performance characteristics of four commonly employed methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[2] | Combines the separation power of HPLC with the mass-based detection capabilities of mass spectrometry for identification and quantification.[3] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[4][5] |
| Primary Use | Quantification, purity assessment, and analysis of known impurities.[6] | Analysis of volatile to semi-volatile compounds, purity determination, and quantification.[2] | Identification of unknown impurities, trace-level quantification, and structural confirmation.[3][7] | Unambiguous structure elucidation and confirmation, and quantitative analysis (qNMR).[5][8] |
| Precision | High (RSD < 1%)[6] | High (RSD < 3%)[9] | High (RSD < 5%) | High (RSD < 1%) for qNMR |
| Accuracy/Recovery | Excellent (typically 98-102%) | Good (typically 90-110%)[9] | Excellent (typically 95-105%) | Excellent (Intrinsic primary ratio method) |
| Linearity | Excellent (r² > 0.999) | Excellent (r > 0.999)[9] | Excellent (r² > 0.99) | Excellent over a wide range |
| Limit of Detection (LOD) | Low (ng range)[10] | Low (ng to pg range)[9] | Very Low (pg to fg range)[3] | Moderate (µg to mg range) |
| Strengths | Robust, reliable, and widely applicable for purity and assay. Excellent for non-volatile or thermally labile compounds. | High resolution and sensitivity for volatile compounds.[2] | High selectivity and sensitivity; capable of identifying unknown compounds through mass analysis.[11] | Provides definitive structural information without the need for a reference standard of the same compound.[8] |
| Limitations | Requires solubility in the mobile phase. May require reference standards for impurity identification. | Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes. | Higher cost and complexity. Matrix effects can suppress or enhance ion signals.[12] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for the application of each technique in the analysis of this compound are provided below. These protocols are based on established methods for similar pyridine derivatives and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and quantifying it in the presence of related substances. A reversed-phase method is typically employed.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution :
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 270 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Data Analysis : Integrate the peak areas of the main component and all impurities. Calculate the purity by dividing the area of the main peak by the total area of all peaks. For assay, compare the peak area of the sample to that of a certified reference standard.
Gas Chromatography (GC) for Volatile Impurities
This method is ideal for analyzing residual solvents and other volatile impurities.
-
Instrumentation : GC system with a Flame Ionization Detector (FID).[14]
-
Column : Capillary column such as a DB-1 or CP-Wax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9][15]
-
Carrier Gas : Nitrogen or Helium, at a constant flow rate of 1.0 mL/min.[15]
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial Temperature: 70 °C, hold for 4 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.[15]
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Injection Mode : Split (e.g., 30:1 ratio).
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.[9][14]
-
Data Analysis : Identify and quantify impurity peaks by comparing their retention times and peak areas to those of known standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the detection, identification, and quantification of known and unknown impurities at trace levels.
-
Instrumentation : LC-MS system (e.g., Q-TOF or Triple Quadrupole).[3]
-
Chromatography : The same HPLC setup as described above can be used.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 325 °C.
-
Drying Gas Flow : 8 L/min.
-
Nebulizer Pressure : 35 psi.
-
Scan Range : m/z 100-1000.
-
-
Data Analysis : Extract ion chromatograms for the expected molecular ion of the main compound (C₈H₈ClNO₃, MW: 201.61) and any potential impurities. Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).[11] Quantify impurities using the peak area from the total ion chromatogram or extracted ion chromatogram relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous confirmation of the chemical structure of this compound.[8][16]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents : Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent in an NMR tube.
-
Experiments to be Performed :
-
¹H NMR : Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR : Shows the number and types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy) : Identifies proton-proton spin couplings, revealing which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis : Systematically assign all proton and carbon signals by integrating the information from all 1D and 2D spectra to confirm that the observed correlations match the expected structure of this compound.[8]
Mandatory Visualizations
The following diagrams illustrate a typical workflow for analytical method validation and a decision-making process for selecting the appropriate technique.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. hjjkyyj.com [hjjkyyj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 13. repository.eduhk.hk [repository.eduhk.hk]
- 14. osha.gov [osha.gov]
- 15. agilent.com [agilent.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Methyl 5-chloro-2-methoxynicotinate is a valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. This guide provides a comparative analysis of the potential yields and experimental considerations for several prominent cross-coupling methodologies applied to this substrate. The insights presented are derived from established protocols for structurally similar compounds, offering a predictive framework for reaction design and optimization.
Comparative Yield Analysis
| Cross-Coupling Method | Coupling Partner | Typical Yield Range (%) | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | 60 - 95% | Requires careful selection of a palladium catalyst and ligand, with bulky, electron-rich phosphines often being optimal for activating the C-Cl bond. The choice of base and solvent system is also critical for efficient transmetalation. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 50 - 90% | The reactivity is highly dependent on the nature of the amine. Bulky, electron-rich phosphine ligands are generally required for the coupling of less reactive aryl chlorides. Strong bases are typically employed. |
| Sonogashira Coupling | Terminal Alkynes | 70 - 95% | Often requires a copper(I) co-catalyst, though copper-free methods are available. The choice of palladium catalyst, ligand, and amine base is crucial for preventing side reactions like alkyne homocoupling. |
| Heck Coupling | Alkenes | 40 - 80% | Regioselectivity can be a challenge. The reaction conditions, including the choice of catalyst, base, and solvent, need to be carefully optimized to favor the desired product. |
| Stille Coupling | Organostannanes | 70 - 95% | Offers broad functional group tolerance and mild reaction conditions. A primary drawback is the toxicity of the organotin reagents and byproducts. |
| Negishi Coupling | Organozinc Reagents | 75 - 98% | Known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ and can be sensitive to air and moisture. |
Experimental Protocols
The following are detailed, generalized experimental protocols for key cross-coupling reactions, adapted for this compound based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling Protocol
This protocol outlines the C-C bond formation between this compound and an arylboronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
The vessel is then evacuated and backfilled with an inert gas three times.
-
Palladium(II) acetate and SPhos are added under the inert atmosphere.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the C-N bond formation between this compound and a primary or secondary amine.
Reagents and Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction tube is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
This compound and the anhydrous solvent are added.
-
Finally, the amine is added, and the tube is securely sealed.
-
The reaction mixture is heated to 100-120 °C with stirring for 16-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling Protocol
This protocol details the C-C bond formation between this compound and a terminal alkyne.[1]
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Diisopropylamine or Triethylamine
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
The amine base is then added, followed by the terminal alkyne.
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C for 3-12 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Catalytic Cycles
References
A Comparative Spectroscopic Analysis of Methyl 5-chloro-2-methoxynicotinate and Related Derivatives
This guide provides a comparative overview of the spectroscopic analysis of Methyl 5-chloro-2-methoxynicotinate and its analogous chemical structures. The aim is to assist researchers, scientists, and professionals in drug development in understanding the characterization of this class of compounds through various analytical techniques. The primary methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data points for this compound and structurally related compounds. Direct comparative data for a wide range of derivatives is limited in publicly available literature; therefore, data from closely related structures are presented to provide a foundational understanding.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Data not available in searched literature. |
| 5-Chloro-2-methyl-nicotinic acid methyl ester [1] | - | ¹H NMR spectrum available, specific shifts not detailed.[1] |
| Methyl 5-chloro-2-methoxybenzoate [2][3] | - | ¹H NMR spectrum available, specific shifts not detailed.[2][3] |
| Isonicotinic acid methyl ester [4] | - | Characterized by ¹H NMR.[4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Data not available in searched literature. |
| 5-Chloro-2-methyl-nicotinic acid methyl ester [1] | - | ¹³C NMR spectrum available, specific shifts not detailed.[1] |
| Methyl 5-chloro-2-methoxybenzoate [2] | - | ¹³C NMR spectrum available, specific shifts not detailed.[2] |
| Isonicotinic acid methyl ester [4] | - | Characterized by ¹³C NMR.[4] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| This compound | Predicted | [M+H]⁺: 202.02655, [M+Na]⁺: 224.00849[5] |
| 5-Chloro-2-methyl-nicotinic acid methyl ester [1] | - | MS data available, specific fragments not detailed.[1] |
| Methyl 5-chloro-2-methoxybenzoate [2] | GC-MS | 105, 169, 171, 111[2] |
| Nicotinic acid benzyl ester [6] | Electron Ionization | Data available in NIST WebBook.[6] |
Table 4: FTIR Spectroscopy Data
| Compound | Sample State | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available in searched literature. |
| 5-Chloro-2-methyl-nicotinic acid methyl ester [1] | - | IR spectrum available, specific bands not detailed.[1] |
| Methyl 5-chloro-2-methoxybenzoate [2] | Capillary Cell: Neat | FTIR spectrum available, specific bands not detailed.[2] |
| Isonicotinic acid methyl ester [4] | - | Characterized by FTIR.[4] |
| Nicotinic acid [7] | - | C-H stretching: 3071-2808, C=O stretching: 1703-1714, C=C stretching: 1594.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized methodologies for the key analytical techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, parameters often include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
2. Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced directly via an infusion pump or as the eluent from a gas or liquid chromatograph.
-
Ionization: Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for more volatile compounds.
-
Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap, to separate ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat liquids, solids (using KBr pellets or as a nujol mull), or in solution. Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples.
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups within the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like a this compound derivative.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of chemical compounds.
Comparison with Alternatives
The spectroscopic techniques discussed (NMR, MS, and FTIR) are complementary and provide a comprehensive characterization of a molecule.
-
NMR Spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule, providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry is essential for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. High-resolution mass spectrometry can provide the elemental composition.
-
FTIR Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.
For a complete and unambiguous structure elucidation of novel this compound derivatives, a combination of these techniques is indispensable. In some cases, additional techniques such as X-ray crystallography may be required for absolute stereochemical assignment. The choice of alternative or supplementary techniques will depend on the specific research question and the complexity of the molecule under investigation.
References
- 1. methyl 5-chloro-2-methylnicotinate(350597-49-8) 1H NMR [m.chemicalbook.com]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]
- 4. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. Nicotinic acid benzyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 5-chloro-2-methoxynicotinate, is a critical parameter that directly impacts the safety, efficacy, and quality of the final drug product. Rigorous analytical assessment is necessary to identify and quantify the main component, as well as any process-related impurities, by-products, or degradation products. This guide provides a comparative overview of key analytical techniques and presents a framework for evaluating the purity of in-house synthesized this compound against a commercial reference standard.
Quantitative Purity and Impurity Profile Comparison
Effective purity assessment relies on a multi-pronged approach, employing orthogonal analytical methods to build a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the assay or percentage purity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile and semi-volatile impurities.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the chemical structure and can be used for quantitative analysis (qNMR).
Below is a comparative summary of a hypothetical batch of "In-house Synthesized" this compound versus a "Commercial Reference Standard."
| Parameter | Analytical Method | In-house Synthesis (Batch #XYZ-001) | Commercial Reference Standard | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to pale yellow solid | White crystalline solid | White to off-white solid |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Assay (Purity) | HPLC-UV (270 nm) | 99.65% | ≥ 99.8% | ≥ 99.5% |
| Individual Impurity | HPLC-UV (270 nm) | Impurity A: 0.08%Impurity B: 0.12% | Not Detected | ≤ 0.15% |
| Total Impurities | HPLC-UV (270 nm) | 0.25% | ≤ 0.10% | ≤ 0.50% |
| Residual Solvents | GC-MS (Headspace) | Methanol: 150 ppmToluene: 25 ppm | Methanol: < 50 ppmToluene: Not Detected | Methanol: ≤ 3000 ppmToluene: ≤ 890 ppm |
| Water Content | Karl Fischer Titration | 0.05% | 0.02% | ≤ 0.1% |
Experimental Protocols
Detailed and validated methodologies are crucial for generating reliable and reproducible data.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method separates the main compound from non-volatile impurities based on their partitioning between a mobile and stationary phase.[2][8]
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of mobile phase to create a 0.1 mg/mL solution.
-
Quantification: The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). Impurities are quantified relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is the gold standard for separating and identifying volatile organic compounds, making it ideal for detecting residual solvents from the synthesis process.[4][7][9]
-
Instrumentation: GC system coupled with a Mass Spectrometer and a Headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 29-400 amu.
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.
-
Headspace Conditions: Incubate the vial at 80°C for 15 minutes before injection.
¹H NMR for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.
Visualizing the Analytical Workflow
The logical flow of the purity assessment process ensures that all critical quality attributes are tested systematically.
Caption: Workflow for the comprehensive purity assessment of a synthesized chemical product.
The relationship between the chosen analytical techniques and the specific purity attributes they measure is crucial for a robust quality control strategy.
Caption: Relationship between analytical techniques and the purity attributes they evaluate.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Application of Methyl 5-chloro-2-methoxynicotinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of Methyl 5-chloro-2-methoxynicotinate as a building block in the synthesis of complex pharmaceutical intermediates, with a focus on the synthesis of precursors for Apixaban analogues. We will explore a proposed synthetic pathway utilizing this starting material and compare it with established routes, providing experimental data and detailed protocols to allow for an objective assessment of its potential advantages and disadvantages.
Introduction to this compound
This compound is a substituted pyridine derivative. Its chemical structure, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, while the ester group can be readily hydrolyzed to a carboxylic acid and subsequently converted to an amide. These functionalities make it a potentially valuable starting material in medicinal chemistry for the construction of heterocyclic scaffolds present in many bioactive compounds.
Application in the Synthesis of an Apixaban Analogue Intermediate
Apixaban is a potent, direct factor Xa inhibitor used as an anticoagulant. Its complex structure features a central pyrazole ring connected to a substituted pyridine and a piperidinone moiety. The synthesis of Apixaban and its analogues is an active area of research, with various synthetic strategies being developed. Here, we propose a synthetic pathway to a key intermediate for Apixaban analogues starting from this compound.
Proposed Synthetic Pathway
The proposed pathway involves three key transformations:
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.
-
Amidation: The resulting carboxylic acid is then coupled with a suitable amine to form the corresponding amide.
-
Cross-Coupling (e.g., Suzuki-Miyaura): The chloro-substituent on the pyridine ring can then be used in a palladium-catalyzed cross-coupling reaction to introduce further complexity.
Caption: Proposed synthetic pathway to an Apixaban analogue core starting from this compound.
Comparative Analysis of Synthetic Routes
While a direct, side-by-side experimental comparison with alternative routes for the exact same Apixaban analogue is not available in the literature, we can compare our proposed pathway with established syntheses of the Apixaban core, focusing on the starting materials and the number of steps required to reach a common type of intermediate.
| Parameter | Proposed Route with this compound | Alternative Route 1: Starting from p-nitroaniline [1][2] | Alternative Route 2: Starting from 4-chloronitrobenzene [3][4] |
| Starting Material | This compound | p-Nitroaniline and 5-chlorovaleryl chloride | 4-Chloronitrobenzene and piperidine |
| Key Intermediate | 5-chloro-2-methoxynicotinamide derivative | 1-(4-nitrophenyl)piperidone | 1-(4-nitrophenyl)piperidine |
| Number of Steps to Key Intermediate | 2 (Hydrolysis, Amidation) | 2 (Amidation, Cyclization) | 1 (Condensation) |
| Reported Yield to Key Intermediate | Data not available for this specific sequence | Yields for individual steps are reported as high, but overall yield can vary. | 95%[4] |
| Overall Complexity | Potentially straightforward transformations. | Involves multiple steps and reagents. | A more direct initial step. |
Experimental Protocols
Proposed Protocol for the Hydrolysis of this compound
This protocol is based on a general procedure for the hydrolysis of a similar methyl ester, methyl 5-chloropyrazine-2-carboxylate, which has been reported to proceed in high yield.[5]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.
-
To this solution, add this compound (1.0 equivalent) portion-wise over 1.5 hours while maintaining the reaction temperature at 20-25°C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.
-
The precipitated product, 5-chloro-2-methoxynicotinic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: Based on the hydrolysis of the analogous pyrazine derivative, a yield of over 90% can be anticipated.[5]
Proposed Protocol for the Amidation of 5-chloro-2-methoxynicotinic acid
This is a general procedure for amide bond formation using a coupling agent.
Materials:
-
5-chloro-2-methoxynicotinic acid
-
Amine of choice (e.g., aniline derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-chloro-2-methoxynicotinic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM, add a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Alternative Synthetic Strategy for Apixaban Intermediate
For comparison, a widely used approach to a key Apixaban intermediate starts from p-nitroaniline. This multi-step synthesis highlights a different strategy for constructing the core structure.
Caption: An alternative synthetic pathway to an Apixaban intermediate starting from p-nitroaniline.
Conclusion
This compound presents itself as a viable and potentially efficient starting material for the synthesis of complex pharmaceutical intermediates, such as those required for Apixaban analogues. The proposed synthetic route, involving hydrolysis and amidation, utilizes standard and high-yielding transformations. While direct comparative data is lacking, a qualitative comparison with existing multi-step syntheses suggests that this approach could offer advantages in terms of step economy and the use of a readily available starting material. Further experimental validation is necessary to quantify the yields and overall efficiency of this proposed pathway and to fully assess its competitiveness against established synthetic routes. Researchers are encouraged to explore the utility of this versatile building block in their drug discovery and development programs.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Starting Materials for JAK Inhibitor Synthesis
In the competitive landscape of pharmaceutical manufacturing, the choice of starting materials can significantly impact the economic viability and efficiency of a drug's synthesis. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to potent Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases. While various pyridine-based intermediates are available, we focus on a comparative analysis of two well-established starting materials for the synthesis of Tofacitinib, a leading JAK inhibitor. This analysis will inform researchers, scientists, and drug development professionals on the critical factors to consider when selecting a synthetic pathway.
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) like Tofacitinib involves multi-step processes where the initial choice of raw materials dictates the overall cost, yield, and complexity of the manufacturing process. This guide evaluates two alternative synthetic pathways to a key intermediate of Tofacitinib, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, starting from either 4-picoline or 3-amino-4-methylpyridine .
Our analysis reveals that while the 4-picoline route may appear more cost-effective based on the initial price of the starting material, the 3-amino-4-methylpyridine pathway offers a more streamlined and potentially higher-yielding process, which can offset the higher initial raw material cost. The choice between these routes will ultimately depend on a company's specific manufacturing capabilities, cost of goods targets, and supply chain security.
Introduction to JAK-STAT Signaling and Tofacitinib
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cascade in the immune system. Cytokines, which are signaling proteins, bind to receptors on the cell surface, activating associated JAKs. These activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate gene transcription, leading to an inflammatory response.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Tofacitinib is an orally administered drug that selectively inhibits JAKs, thereby modulating the immune response. Its synthesis is a key focus for generic pharmaceutical manufacturers, and optimizing its production is of high importance.
Comparative Analysis of Synthetic Routes
The core of Tofacitinib's structure is a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine. The synthesis of the chiral piperidine intermediate is the most challenging and cost-intensive part of the overall process. Here, we compare two prominent routes to this key intermediate.
Route 1: Synthesis Starting from 4-Picoline
This route utilizes the readily available and inexpensive starting material, 4-picoline. The synthesis involves a multi-step process to construct the desired piperidine ring with the correct stereochemistry.
Figure 2: Simplified workflow for the synthesis of the key piperidine intermediate from 4-picoline.
Route 2: Synthesis Starting from 3-Amino-4-methylpyridine
This alternative pathway begins with 3-amino-4-methylpyridine, a more functionalized starting material. While more expensive than 4-picoline, this route can potentially reduce the number of synthetic steps.
Figure 3: Simplified workflow for the synthesis of the key piperidine intermediate from 3-amino-4-methylpyridine.
Cost-Benefit Analysis: Data Presentation
The following tables summarize the estimated costs and yields for the key steps in each synthetic route. Prices are based on bulk quantities and are subject to market fluctuations.
Table 1: Starting Material Cost Comparison
| Starting Material | CAS Number | Estimated Bulk Price (per kg) |
| 4-Picoline | 108-89-4 | ~$10 - $20 |
| 3-Amino-4-methylpyridine | 3430-27-1 | ~$100 - $150 |
Table 2: Reagent and Yield Comparison for Key Intermediate Synthesis
| Parameter | Route 1 (from 4-Picoline) | Route 2 (from 3-Amino-4-methylpyridine) |
| Key Reagents | Benzyl chloride, Sodium borohydride, m-CPBA, Sodium azide, Lithium aluminum hydride | Boc-anhydride, Hydrogenation catalyst (e.g., PtO2), Benzyl bromide, Resolving agent (e.g., Tartaric acid derivative) |
| Number of Key Steps | ~5-7 | ~4-6 |
| Overall Yield (estimated) | 15-25% | 20-30% |
| Key Challenges | Stereocontrol during epoxidation and ring-opening, handling of hazardous reagents (e.g., sodium azide, LiAlH4) | Asymmetric hydrogenation or chiral resolution, protection/deprotection steps |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and scale-up. Below are representative procedures for key transformations in each synthetic pathway.
Route 1: Key Step - Epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine[1]
-
To a solution of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine in dichloromethane, add trifluoroacetic acid at 0°C.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Route 2: Key Step - Hydrogenation of N-protected 3-amino-4-methylpyridine[2]
-
To a solution of the N-protected 3-amino-4-methylpyridine in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Platinum oxide).
-
Place the reaction mixture under a hydrogen atmosphere (typically 50 psi).
-
Stir the reaction at room temperature for 24-48 hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrogenated piperidine derivative.
Final Assembly of Tofacitinib
Once the chiral piperidine intermediate is synthesized and resolved, it is coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The final steps typically involve deprotection and acylation to yield Tofacitinib.
Figure 4: General workflow for the final assembly of Tofacitinib.
Conclusion and Recommendations
The choice between the 4-picoline and 3-amino-4-methylpyridine routes for the synthesis of Tofacitinib is a nuanced one, with trade-offs in cost, yield, and operational complexity.
-
The 4-picoline route is attractive due to its very low-cost starting material. However, it involves a longer synthetic sequence with potentially hazardous reagents and may present challenges in achieving high stereoselectivity, which could lead to lower overall yields and higher purification costs.
-
The 3-amino-4-methylpyridine route , while starting with a more expensive raw material, offers a more direct path to the key piperidine intermediate. This can translate to higher overall yields, simpler operations, and potentially a lower overall cost of goods when factoring in processing time and waste disposal.
For large-scale industrial production, a thorough process optimization of both routes is essential. However, for companies looking for a more robust and potentially higher-yielding process, the 3-amino-4-methylpyridine route may be the more strategic choice, despite the higher upfront cost of the starting material. The decision should be based on a comprehensive internal evaluation of manufacturing capabilities, supply chain logistics, and the total cost of production.
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-2-methoxynicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 5-chloro-2-methoxynicotinate (CAS No. 82060-51-3), ensuring compliance with safety regulations and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.607 g/mol [1] |
| GHS Classification | Acute toxicity, oral (Category 4)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] When handling this compound, it is crucial to wear appropriate personal protective equipment to prevent exposure.
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or a face shield are mandatory.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is essential.[3]
1. Unused Product and Surplus Material:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Do not mix with other waste streams unless explicitly permitted by the waste disposal service.
2. Contaminated Materials:
-
Dispose of contaminated packaging, such as empty containers, in the same manner as the unused product.[1]
-
Any materials used for spill cleanup should also be collected and disposed of as hazardous waste.
3. Spill and Leak Procedures:
-
In the event of a spill, avoid dust formation.[1]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
Ensure the cleanup is conducted by personnel wearing appropriate PPE.
4. Environmental Precautions:
-
Prevent the product from entering drains, as its environmental hazards have not been thoroughly investigated.[1]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Methyl 5-chloro-2-methoxynicotinate (CAS: 82060-51-3), a chemical compound utilized in laboratory and manufacturing settings.[1] Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
Hazard Identification
This compound is classified as having acute oral toxicity (Category 4).[1] Similar chemical structures are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, implementing comprehensive personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Summary
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be necessary when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved Respirator | To be used in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient or in emergencies, a self-contained breathing apparatus (SCBA) should be used.[1] |
| Foot Protection | Closed-toe Shoes | Wear closed-toe, chemical-resistant shoes to protect from spills. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is essential for minimizing risk.
Pre-Handling:
-
Ensure adequate ventilation and that a chemical fume hood is operational.[1][2]
-
Inspect all PPE for integrity before use.[1]
-
Locate the nearest eyewash station and safety shower.
-
Have a spill kit readily available.
Handling:
-
Do not breathe vapors, mist, or gas.[1]
-
Keep containers tightly closed when not in use and store in a dry, well-ventilated area, recommended at 2-8℃.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Remove and wash contaminated clothing before reuse.[2]
-
Clean the work area and any equipment used.
Emergency and Spill Procedures
Accidental Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water. Consult a physician.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Spills:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment.[1]
-
Prevent dust formation.[1]
-
Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[1][2]
-
Do not let the product enter drains.[1]
Disposal Plan
Dispose of this material through a licensed professional waste disposal service.[1] Both the unused product and any contaminated packaging should be disposed of in accordance with federal, state, and local environmental regulations.[1]
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
